Seviteronel exerts its antitumor effect through a dual mechanism of action, simultaneously targeting androgen production and AR signaling [1] [2].
The combined effect of reducing ligand availability and directly blocking the receptor disrupts the AR signaling pathway, a key driver in many prostate and some breast cancers.
The table below summarizes the core characteristics of this compound based on preclinical and clinical data.
| Property | Description |
|---|---|
| Molecular Target | Dual inhibitor of CYP17 17,20-lyase and the Androgen Receptor (AR) [1] [2] |
| Selectivity | Approximately 10-fold selectivity for CYP17 lyase over 17α-hydroxylase [3] |
| Target Mutations | Effective against AR mutations T877A and F876L, which confer resistance to other agents [3] |
| Recommended Phase 2 Dose | Men (CRPC): 600 mg once daily [5] Women (Breast Cancer): 450 mg once daily [2] [6] | | Common Adverse Events | Fatigue, dizziness, blurred vision, dysgeusia (altered taste), tremor, nausea, vomiting [5] [2] |
Preclinical research demonstrates this compound can radiosensitize AR-positive triple-negative breast cancer (TNBC) models, suggesting a role beyond direct cytotoxicity [1].
The diagram below illustrates the key steps of the clonogenic survival assay used to evaluate this compound's radiosensitizing effect.
This methodology assesses a cell's capacity for unlimited proliferation, a key indicator of radiotherapy success [1].
To investigate the mechanism of radiosensitization, the repair of DNA double-strand breaks can be evaluated via immunofluorescence staining of γH2AX foci [1].
Population pharmacokinetic analysis indicates this compound exhibits linear pharmacokinetics over 50–750 mg doses. While body weight and sex were statistically significant covariates for clearance, the differences were not clinically meaningful enough to necessitate dose adjustment from the established recommendations [7].
Seviteronel's therapeutic action stems from its dual mechanism, which simultaneously reduces androgen production and blocks androgen signaling.
This dual action is illustrated in the following pathway:
This compound has been investigated in various cancer types, primarily those driven by androgen receptor signaling.
Research has focused on triple-negative breast cancer (TNBC) and estrogen receptor-positive (ER+) breast cancer, particularly subsets that express the androgen receptor (AR+) [1] [4].
This compound was evaluated for metastatic castration-resistant prostate cancer (mCRPC).
For research purposes, here are the methodologies from two pivotal studies on this compound.
This study investigated the radiosensitizing effects of this compound on AR+ TNBC cell lines.
This protocol assessed the combined effect of this compound and radiation in a mouse model.
The table below consolidates key quantitative findings from research on this compound.
| Parameter | Value / Finding | Context / Model |
|---|---|---|
| CYP17 Lyase IC₅₀ | 69 nM [7] | In vitro, human enzyme |
| CYP17 Hydroxylase IC₅₀ | 670 nM [3] | In vitro, human enzyme |
| Recommended Phase 2 Dose | 450 mg, once daily [1] | Women with advanced breast cancer |
| Clinical Benefit Rate (CBR) | 4 of 7 subjects [1] | At 450 mg QD (CBR16 for TNBC, CBR24 for ER+) |
| Common Adverse Events (Gr 1/2) | Tremor (42%), Nausea (42%), Vomiting (37%), Fatigue (37%) [1] | Phase 1 study in breast cancer |
| PSA Response (≥50% decline) | 1 of 17 patients (6%) [6] | Phase 2 study in mCRPC post-enzalutamide |
Based on the current evidence, future research on this compound could focus on:
Seviteronel's dual activity disrupts the androgen signaling axis at two distinct points. The following diagram illustrates its core mechanism of action and the classical AR signaling pathway it inhibits.
Research has explored this compound's efficacy in various cancer models, particularly in AR-positive Triple-Negative Breast Cancer (TNBC) and castration-resistant prostate cancer (CRPC). The following table summarizes major experimental findings:
| Cancer Model | Experimental Setting | Key Findings | Citation |
|---|---|---|---|
| AR+ TNBC | In vitro & in vivo (xenograft) | Synergy with CDK4/6 inhibitors (e.g., abemaciclib). Combination Index (CI) < 0.9 indicated synergy [1]. | [1] |
| AR+ TNBC | In vitro (clonogenic survival) & in vivo | Effective radiosensitizer. Radiation Enhancement Ratios (1.20–1.89); impaired DNA double-strand break repair (γH2AX foci) [2] [3]. | [2] [3] |
| CRPC | Phase II Clinical Trial (Post-Enzalutamide) | Limited efficacy and tolerability. Led to discontinuation of development for prostate cancer due to toxicity (e.g., cognitive impairment) and insignificant response rate [4]. | [4] |
For researchers looking to replicate or build upon these findings, here are detailed methodologies from key studies.
This protocol is used to assess the direct anti-proliferative effects of this compound alone and in combination with other drugs like CDK4/6 inhibitors [1].
This method is critical for evaluating the radiosensitizing effects of this compound [2] [3].
These protocols evaluate the efficacy of this compound in live animal models [1].
| Aspect | Experimental Models | Key Findings | References |
|---|---|---|---|
| Dual Mechanism of Action | Biochemical/Cellular Assays | Selective inhibitor of CYP17 lyase (reduces androgen synthesis) and androgen receptor (AR) antagonist. | [1] [2] |
| In Vitro Efficacy | Cell viability assays (MDA-MB-453, ACC-422, SUM-159, SUM-185PE TNBC cells) | Limited single-agent cytotoxicity (IC₅₀ >10 μM). Effectively radiosensitized AR+ TNBC cells (Radiation Enhancement Ratio: 1.20-1.89). No radiosensitization in AR- models. | [2] [3] |
| In Vivo Efficacy | AR+ TNBC xenograft mouse model | Combination of this compound + radiation led to significant reduction in tumor volume and delayed tumor doubling/tripling times vs. either treatment alone. | [2] [3] |
| Mechanism of Radiosensitization | γH2AX foci analysis (DNA double-strand break marker) | Impaired DNA damage repair; significant delay in repair at 6, 16, and 24 hours post-radiation. | [2] [3] |
| Unique Mechanism vs. Enzalutamide | Chromatin Immunoprecipitation (ChIP) | This compound + radiation increased AR binding to DNA damage response genes; effect not seen with enzalutamide + radiation. | [2] [3] |
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key methodologies used in the cited literature.
Cell Culture and Reagents:
Key Assays and Procedures:
The following diagram synthesizes the proposed mechanism by which this compound acts as a radiosensitizer in AR+ TNBC, based on the described preclinical studies, and outlines the key experimental workflow used for validation.
> Figure 1: Proposed mechanism of this compound-induced radiosensitization in AR+ TNBC. The drug's dual action reduces androgen availability and blocks AR signaling, converging on impaired DNA damage repair. This mechanism is validated through standard in vitro and in vivo preclinical models.
The preclinical data positions this compound not as a potent standalone cytotoxic agent, but as a promising combination therapy and radiosensitizer for a molecularly defined subset of TNBC.
Seviteronel's dual mechanism disrupts androgen signaling at two distinct points, which is particularly relevant in androgen-driven cancers like prostate cancer and a subset of breast cancers.
The following diagram illustrates this dual mechanism and its downstream effects on cancer cell processes:
This dual mechanism of action contributes to its anti-tumor effects, and research suggests it may also impair the repair of radiation-induced DNA damage, enhancing the effectiveness of radiotherapy in preclinical AR-positive Triple-Negative Breast Cancer (TNBC) models [1] [2].
Clinical trials have established key dosing and pharmacokinetic parameters, though a full profile is not publicly available. The table below summarizes findings from phase 1/2 studies:
| Parameter | Findings from Clinical Studies |
|---|---|
| Recommended Phase 2 Dose (RP2D) | 450 mg once daily in women with advanced breast cancer [3]. Higher doses (750 mg, 600 mg) were associated with dose-limiting toxicities [3]. |
| Administration | Oral, once-daily formulation [4]. |
| Key PK Findings | A phase 2 study in prostate cancer noted that higher doses (600 mg, 750 mg) led to significant toxicity, suggesting a narrow therapeutic window and the need for careful dose selection [5] [6]. |
For research purposes, here are methodologies from key studies investigating this compound's activity.
This protocol was used to demonstrate that this compound sensitizes AR-positive cancer cells to radiation [1] [2].
This method quantified the persistence of DNA double-strand breaks after combination treatment [1] [2].
Clinical development of this compound has yielded mixed results, showing promise in some areas but facing challenges in others.
As of the latest data, this compound is still in the investigational stage and has not received regulatory approval for any indication [7] [4]. Its development has been explored for AR-driven cancers, including triple-negative breast cancer and castration-resistant prostate cancer [4] [8]. Future research may explore its potential as a radiosensitizing agent or in combination with other therapies to improve its efficacy and tolerability profile [1].
| Development Aspect | Prostate Cancer (mCRPC) | Breast Cancer |
|---|---|---|
| Highest Phase Reached | Phase II [1] | Phase II [2] |
| Recommended Phase 2 Dose | Not well-tolerated [1] [3] | 450 mg once daily [4] |
| Key Efficacy Findings | Limited efficacy; 1 of 17 patients had a PSA decline >50% [3] | Clinical benefit observed in some patients with TNBC and ER+ cancer at 450 mg dose [4] |
| Primary Safety Findings | Poorly tolerated; significant CNS toxicity (concentration impairment, delirium) [1] [3] | Generally well-tolerated at 450 mg; DLTs (confusional state) at higher doses [4] |
| Current Status | Development discontinued (not warranted based on trial results) [1] [3] | Available for Licensing [2] |
The divergent outcomes in prostate and breast cancer trials highlight the context-dependent nature of this compound's therapeutic potential.
This compound is an oral, small molecule drug with a dual mechanism of action [4] [5]:
This dual action made it a compelling candidate for cancers driven by AR signaling. Its ~10-fold selectivity for lyase over hydroxylase inhibition was a key feature, aiming to minimize steroid supplementation side effects seen with other CYP17 inhibitors like abiraterone [5].
The diagram below illustrates how this compound targets the androgen signaling pathway in cancer cells.
This compound's dual mechanism of action against androgen signaling in cancer cells.
For a detailed understanding, here is a summary of the methodology from the key Phase I breast cancer trial [4]:
| Indication | Fast Track Grant Date | Development Status & Key Findings |
|---|---|---|
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] [2] | January 2016 [1] | Development likely discontinued. A 2020 Phase 2 study concluded the drug was not well-tolerated and showed limited clinical efficacy in patients previously treated with enzalutamide [3] [4]. |
| Breast Cancer [5] | April 2017 [5] | Status is uncertain. As of early 2019, a Phase I/II trial for late-stage breast cancer was listed as completed, but no recent development has been identified [5]. |
Seviteronel (developmental codes VT-464, INO-464) is an oral, small-molecule therapy investigated for hormonally-dependent cancers [1] [5].
The following diagram illustrates the proposed dual mechanism of action of this compound in cancer cells.
The promising preclinical rationale for this compound was not borne out in later clinical trials, particularly for prostate cancer.
Seviteronel exerts a dual mechanism by selectively inhibiting CYP17 17,20-lyase (with an IC₅₀ of 69 nM in humans) and functioning as a competitive AR antagonist [1] [2]. Its role in DNA damage response is linked to AR inhibition, which disrupts crucial DNA repair pathways in AR-positive (AR+) triple-negative breast cancer (TNBC) cells [3] [4].
The table below summarizes the core components of its mechanism:
| Mechanistic Aspect | Description | Experimental Evidence |
|---|---|---|
| Primary Target Inhibition | Selective inhibition of CYP17 17,20-lyase, reducing precursor availability for androgen and estrogen synthesis [2]. | In vitro enzyme assays; reduced tumor growth in xenograft models [1]. |
| Androgen Receptor Antagonism | Competitively binds AR, preventing its genomic activation and nuclear translocation [2]. | Cell viability assays (e.g., MDA-MB-453); qPCR and immunoblot for AR target genes [3]. |
| Impaired DSB Repair | Causes significant delays in double-strand break (DSB) repair, sensitizing cells to radiation [3] [4]. | Clonogenic survival assays; immunofluorescence staining and quantification of γH2AX foci over time (6-24h post-IR) [3]. |
| Altered AR-DNA Binding | Unique to this compound; combination with radiation increases AR binding to DDR gene promoters, unlike enzalutamide [3]. | Chromatin Immunoprecipitation (ChIP) sequencing for DDR genes involved in HR and NHEJ [3]. |
This mechanism can be visualized in the following pathway diagram. The associated DOT code can be used with Graphviz to regenerate the diagram.
This compound inhibits CYP17 and AR, impairing DNA repair and causing radiosensitization.
This compound's efficacy as a radiosensitizer is quantified through standardized in vitro and in vivo models, showing selective activity in AR+ TNBC.
| Model System | Cell Line / Type | Key Finding | Quantitative Result | Significance |
|---|---|---|---|---|
| In Vitro (Clonogenic Survival) | AR+ TNBC (e.g., MDA-MB-453, SUM-159) | Radiosensitization with this compound + radiation vs. radiation alone [3]. | Radiation Enhancement Ratio (ER): 1.20 - 1.89 [3]. | Demonstrates significant synergistic cell kill. |
| AR- TNBC (MDA-MB-231) / ER+ (MCF-7) | No radiosensitization with this compound alone (up to 5 μM) [3]. | ER: Not significant [3]. | Confirms AR-dependent mechanism. | |
| In Vitro (Viability - Single Agent) | AR+ TNBC (MDA-MB-453) | Limited efficacy as a single agent [3]. | IC₅₀: >10 μM [3]. | Highlights its role as a sensitizer, not a direct cytotoxin. |
| In Vivo (Xenograft) | AR+ TNBC mouse model | This compound + radiation vs. either alone [3]. | Significant reduction in tumor volume; delay in tumor doubling/tripling time [3]. | Validates in vitro findings in a living organism. |
| Clinical (Phase I) | Women with advanced breast cancer | Recommended Phase II Dose (RP2D) [2]. | 450 mg, once daily [2]. | Informs clinical trial design for combination therapies. |
For researchers aiming to replicate or build upon these findings, here are the detailed methodologies for key experiments.
This is the gold-standard method for quantifying radiosensitization.
This assay directly visualizes and quantifies DNA double-strand breaks.
This protocol validates findings in a live animal model.
The workflow for these core experiments is outlined below.
Workflow for testing this compound's radiosensitizing effects, from in vitro to in vivo.
The evidence confirms that this compound is a promising radiosensitizer for AR+ TNBC. Its unique dual mechanism and distinct effect on AR-DNA binding compared to enzalutamide suggest a complex mode of action that warrants further investigation [3]. Future research should focus on:
Seviteronel (developmental code INO-464) represents a novel targeted therapy with a unique dual mechanism of action that distinguishes it from other agents in its class. This orally bioavailable small molecule functions as both a selective cytochrome P450c17a (CYP17) 17,20-lyase inhibitor and a competitive androgen receptor (AR) antagonist. Its development by Innocrin Pharmaceuticals emerged from the need to address resistance mechanisms to existing androgen-targeted therapies while minimizing treatment-associated toxicities. The drug exhibits approximately 10-fold selectivity for CYP17 lyase versus CYP17 17-α hydroxylase inhibition, which theoretically reduces the need for concomitant steroid administration compared to other CYP17 inhibitors like abiraterone acetate. Additionally, this compound demonstrates potent activity against both wild-type and mutated forms of the AR, including clinically relevant mutations such as F876L and T877A that often confer resistance to other antiandrogens [1] [2].
The molecular basis for this compound's activity lies in its ability to simultaneously suppress androgen production and block AR signaling, creating a comprehensive suppression of the androgen-axis. Preclinical studies have demonstrated that this compound inhibits estrogen-stimulated proliferation in MCF7 breast cancer cells (ER+/low AR expression) and DHT-stimulated growth in MDA-MB-453 cells (ER-/AR+), with higher potency and efficacy than enzalutamide across multiple models. Furthermore, this compound effectively inhibited tumor growth and increased survival compared to enzalutamide in tamoxifen-resistant MCF7 mouse xenograft models, suggesting potential applications beyond prostate cancer [1]. This dual mechanism provides a rational basis for investigating this compound in various androgen-driven malignancies, including specific subtypes of breast cancer.
Table 1: Key Characteristics of this compound
| Parameter | Specification |
|---|---|
| Molecular Target | CYP17 17,20-lyase + Androgen Receptor |
| Mechanism | Dual: Enzyme inhibition + Receptor antagonism |
| Selectivity | ~10-fold for lyase vs hydroxylase |
| Administration | Oral (150 mg tablets) |
| Development Status | Phase II (clinical development discontinued as monotherapy) |
| Key Mutations Targeted | AR-F876L, AR-T877A, AR-H874Y |
The phase 1 clinical study of this compound in women with advanced breast cancer established important preliminary safety and efficacy data for the drug in this population. This open-label trial enrolled 19 women with either triple-negative breast cancer (TNBC) or ER+ HER2- breast cancer, with no requirement for AR positivity for phase 1 entry. Patients received this compound in de-escalating dose cohorts of 750 mg, 600 mg, and 450 mg once daily based on dose-limiting toxicities observed at higher doses. The primary objective was to determine safety, tolerability, and maximum tolerated dose, while secondary objectives included pharmacokinetics and initial activity assessment using clinical benefit rates at 16 weeks (CBR16) for TNBC and 24 weeks (CBR24) for ER+ disease [1].
The trial identified 450 mg once daily as the recommended phase 2 dose (RP2D) for women, with dose-limiting toxicities observed at higher doses including Grade 3 confusional state with paranoia at 750 mg and Grade 3 mental status change and delirium at 600 mg. The majority of adverse events were Grade 1/2, with the most common being tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%). Four Grade 3/4 adverse events deemed possibly related to this compound occurred in four subjects (anemia, delirium, mental status change, and confusional state). Notably, at the RP2D of 450 mg daily, 4 of 7 subjects achieved clinical benefit, with 2 TNBC subjects reaching CBR16 and 2 ER+ subjects reaching CBR24, though no objective tumor responses were reported [1].
The clinical development program for this compound in prostate cancer encompassed multiple trials with varying results. An initial phase 1 study in chemotherapy-naïve men with castration-resistant prostate cancer (CRPC) established 600 mg once daily as the recommended phase 2 dose, with most treatment-emergent adverse events reported as Grade 1-2. The most common adverse events in this study were fatigue (71%), dizziness (52%), blurred vision (38%), and dysgeusia (33%), with most improving after dose reduction or interruption [3].
However, a subsequent phase 2 study focused specifically on patients with metastatic CRPC (mCRPC) who had previously progressed on enzalutamide treatment demonstrated significant challenges. This open-label trial enrolled 17 patients with a median age of 71 years, with 8 patients having received prior docetaxel. Patients received this compound without routine oral steroids using various dosing regimens (450 mg twice daily with titration, or 600 mg/750 mg once daily without titration). The results were disappointing, with patients receiving a median of only 2 cycles of treatment, and most discontinuing due to drug-related toxicity. The most common adverse events included concentration impairment, fatigue, tremor, and nausea. Despite dosing modifications, the study was closed prematurely due to the magnitude of toxicity, and only 1 of 17 patients (6%) experienced a significant PSA decline (≥50%). The authors concluded that single-agent this compound was not well-tolerated nor associated with significant clinical responses in this patient population who had previously received enzalutamide [4] [2].
Table 2: Summary of Clinical Trial Results for this compound
| Trial Phase | Patient Population | Dosing | Key Efficacy Findings | Common Adverse Events |
|---|---|---|---|---|
| Phase I [1] | Women with TNBC or ER+ BC (n=19) | 450-750 mg QD (RP2D: 450 mg) | 4/7 at RP2D had clinical benefit (2 TNBC CBR16, 2 ER+ CBR24) | Tremor (42%), nausea (42%), vomiting (37%), fatigue (37%) |
| Phase I [3] | Men with CRPC (n=21) | 600-900 mg QD (RP2D: 600 mg) | Established safety profile; preliminary activity observed | Fatigue (71%), dizziness (52%), blurred vision (38%), dysgeusia (33%) |
| Phase II [4] [2] | Men with mCRPC post-enzalutamide (n=17) | 450 mg BID or 600/750 mg QD | 1/17 (6%) with PSA decline ≥50%; limited efficacy | Concentration impairment, fatigue, tremor, nausea |
A significant body of preclinical research has investigated this compound's potential as a radiosensitizer in AR-positive triple negative breast cancer models. This research emerged from the clinical observation that TNBC patients experience high rates of locoregional recurrence despite multimodality therapy including radiation, and the recognition that AR is expressed in 15-35% of TNBC tumors. In vitro studies utilizing clonogenic survival assays demonstrated that both AR knockdown and pharmacological inhibition with this compound effectively radiosensitized AR+ TNBC cells, with radiation enhancement ratios ranging from 1.20 to 1.89 in models with high AR expression (MDA-MB-453 and ACC-422). Importantly, AR-negative models, regardless of estrogen receptor status, were not radiosensitized with this compound treatment at concentrations up to 5 μM, indicating selective activity in AR-dependent contexts [5] [6].
The mechanistic basis for this radiosensitization appears to involve impaired double-strand DNA break repair, as evidenced by significant delays in repair at 6, 16, and 24 hours measured via immunofluorescent staining of γH2AX foci. Following combination treatment with this compound and radiation, increased binding of AR occurred at DNA damage response genes involved in both homologous recombination and non-homologous end joining. This pattern was not observed with combination treatment of enzalutamide and radiation, suggesting a distinct mechanism of radiosensitization compared to other AR inhibitors. These findings were further validated in an in vivo AR+ TNBC xenograft model, which demonstrated significant reduction in tumor volume and delayed tumor doubling and tripling times in mice treated with this compound and radiation compared to either modality alone [5] [6] [7].
Preclinical combination studies have explored the potential of this compound to enhance the efficacy of other targeted agents. One particularly promising approach combines this compound with CDK4/6 inhibitors in AR-positive TNBC models. Single-cell RNA sequencing analyses revealed heterogeneity in AR levels even in highly AR+ cell lines and identified cell cycle pathway activation in AR-high versus AR-low expressing cells. This provided a rationale for combining the cell cycle CDK4/6 inhibitor abemaciclib with this compound, which demonstrated synergistic effects in AR+ TNBC models compared to each drug alone. Although CDK4/6 inhibitors are currently FDA-approved only for ER+ breast cancer, these findings suggest potential application in molecularly defined subsets of TNBC when combined with AR-targeted agents like this compound [8].
The androgen receptor signaling pathway represents a crucial therapeutic target in multiple hormone-driven malignancies. Under normal physiological conditions, androgen production is regulated by the hypothalamic-pituitary-gonadal axis, with testicular and adrenal androgens serving as ligands for AR activation. Upon ligand binding, AR undergoes conformational changes, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) in regulatory regions of target genes, modulating their transcription and promoting cell growth and survival [9].
This compound disrupts this pathway through two distinct mechanisms: first, by inhibiting the CYP17 17,20-lyase enzyme critical for androgen biosynthesis, thereby reducing ligand availability; and second, by directly competing with androgens for binding to the AR ligand-binding domain, preventing receptor activation regardless of ligand concentration. This dual mechanism is particularly valuable in the context of resistance mutations such as F876L and T877A, which can convert other antiandrogens like enzalutamide and apalutamide from antagonists to agonists. Preclinical evidence suggests that this compound maintains its antagonistic function against these mutated AR variants, potentially overcoming one important mechanism of resistance to earlier-generation AR-targeted therapies [2] [8].
Figure 1: this compound's Dual Mechanism of Action - The diagram illustrates this compound's simultaneous inhibition of CYP17 lyase enzyme activity in androgen biosynthesis and direct antagonism of the androgen receptor, providing comprehensive suppression of androgen signaling through both reduced ligand production and impaired receptor activation.
The differential effects of this compound compared to other AR-targeted agents appear to stem from its unique influence on AR conformation and subsequent genomic binding patterns. Conformational profiling studies have revealed that this compound-bound AR adopts a conformation resembling the unliganded AR (apo-AR), which precludes nuclear localization and DNA binding. This mechanism differs from enzalutamide, which primarily competes with androgen binding but does not necessarily induce the same conformational change. Following radiation treatment, the combination with this compound resulted in increased AR binding to DNA damage response genes—a pattern not observed with enzalutamide—suggesting that the distinct molecular architecture of the this compound-AR complex may underlie its unique efficacy as a radiosensitizer [5] [6].
Despite the clinical setbacks observed in later-stage trials, particularly in enzalutamide-pretreated mCRPC populations, several potential pathways exist for further development of this compound or similar dual-mechanism agents. The consistent evidence of CNS-related toxicity (concentration impairment, delirium, mental status changes) at higher doses across multiple trials suggests that careful dose optimization or alternative dosing schedules may be necessary. The premature closure of the phase II prostate cancer trial due to toxicity highlights the challenges of developing potent AR-targeted agents without concomitant steroid administration, though this was initially theorized as a potential advantage over abiraterone [4] [2].
Current research indicates that combination approaches may represent the most promising future direction for this compound. Ongoing studies are investigating this compound with low-dose dexamethasone in patients with AR-positive tumors, which may mitigate toxicity while maintaining efficacy. Additionally, the compelling preclinical data supporting this compound as a radiosensitizer in AR+ TNBC warrants clinical evaluation in combination with radiation therapy. The synergistic relationship observed with CDK4/6 inhibitors in TNBC models also suggests potential for combination regimens in molecularly defined populations. Furthermore, the activity of this compound against resistant AR mutations positions it as a potential therapeutic option for patients who have developed resistance to earlier-generation AR-targeted therapies, though this would require careful patient selection and monitoring [8] [5].
Figure 2: this compound's Radiosensitization Mechanism - This diagram illustrates how this compound enhances radiation efficacy by impairing DNA damage response pathways through altered AR binding to DNA repair genes, resulting in delayed repair and increased cellular sensitivity to radiation-induced DNA damage.
From a drug development perspective, the this compound experience offers valuable insights for future dual-mechanism agents targeting steroid signaling pathways. The compound successfully demonstrated proof-of-concept for simultaneous CYP17 inhibition and AR antagonism but faced challenges in clinical tolerability particularly in heavily pretreated populations. Future iterations might focus on improved selectivity to further separate therapeutic effects from toxicities, or development of predictive biomarkers to identify patients most likely to benefit. The integration of this compound's unique radiosensitizing properties with local treatment modalities may also open alternative development pathways in disease settings where AR remains a relevant driver of malignancy [5] [6] [7].
The table below summarizes the core parameters from a key study that investigated seviteronel, both as a monotherapy and in combination with radiation, in an AR-positive TNBC xenograft model [1].
| Experimental Parameter | Details |
|---|---|
| Cancer Model | MDA-MB-453 cell line (AR-positive TNBC) xenografts in female mice [1]. |
| Cell Inoculation | 10 million cells inoculated subcutaneously (s.c.) [1]. |
| This compound Dosage | 75 mg/kg [1]. |
| Administration Route | Oral gavage (p.o.) [1]. |
| Dosing Frequency | Daily [1]. |
| Treatment Combination | Radiation therapy (2 Gy) [1]. |
| Key Findings | The combination of this compound and radiation showed a synergistic antitumor effect, significantly reducing tumor volume and delaying the time for tumors to double and triple in size compared to either treatment alone [1]. |
The following workflow details the experimental procedures based on the identified study:
Supporting evidence for this compound's in vivo activity comes from a castration-resistant prostate cancer (CRPC) model. In an AR-V7-positive 22Rv1 xenograft model, this compound monotherapy administered orally at 150 mg/kg/day also demonstrated significant antitumor activity [2].
The efficacy of this compound, particularly as a radiosensitizer, is linked to its impact on the DNA damage response. The diagram below illustrates this mechanism based on findings from the TNBC study [1].
This compound (also known as VT-464 and INO-464) is a novel, orally active, non-steroidal small molecule that acts as a potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1) 17,20-lyase and also functions as an androgen receptor (AR) antagonist [1] [2] [3]. This dual mechanism of action makes it a promising candidate for the treatment of androgen receptor-positive (AR+) cancers, including triple-negative breast cancer (TNBC) and castration-resistant prostate cancer (CRPC) [1] [4] [3].
Its high selectivity for the lyase activity over the 17α-hydroxylase activity of the CYP17A1 enzyme is a key therapeutic advantage. Inhibiting the hydroxylase pathway can lead to mineralocorticoid excess syndrome (MES), associated with cardiovascular side effects [5]. This compound's selectivity helps to avoid this, potentially reducing the need for co-administered steroids like prednisone [5] [3].
The tables below summarize key quantitative data for this compound from the search results.
Table 1: In Vitro Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Description |
|---|---|---|
| CYP17 Lyase IC₅₀ | 69 nM | Half-maximal inhibitory concentration for human 17,20-lyase activity [2] [5]. |
| CYP17 Hydroxylase IC₅₀ | 670 nM | Half-maximal inhibitory concentration for human 17α-hydroxylase activity [5]. |
| Lyase/Hydroxylase Selectivity | ~10-fold | Ratio of hydroxylase IC₅₀ to lyase IC₅₀, indicating a favorable selectivity profile [2] [5]. |
| AR Antagonism | Confirmed (IC₅₀ not specified) | Binds AR, prevents androgen-mediated gene expression, and reduces AR nuclear translocation [1] [4]. |
| Single Agent Cell Viability (IC₅₀) | >10 μM | Limited effect as a single agent in cell viability assays on AR+ TNBC models [1]. |
| Radiosensitization Concentration | 5 μM | Effective concentration for increasing radiosensitivity in AR+ TNBC cell lines (e.g., MDA-MB-453) [1] [4]. |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Dosing Regimen | Key Findings |
|---|---|---|
| AR+ TNBC (MDA-MB-453) | 75 mg/kg, p.o., daily + Radiation (2 Gy) [4] | Synergistic antitumor effect; significant reduction in tumor volume and delay in tumor doubling/tripling times [1] [4]. |
| CRPC (AR-V7+ 22Rv1) | 150 mg/kg/day, p.o. [4] | Significant decrease in tumor growth; shows synergistic effect with CDK4/6 inhibitor G1T38 [4]. |
| CRPC (MDA-PCa-133) | 100 mg/kg, bid, oral [2] | Reduced tumor volume >twofold compared to vehicle; as effective as abiraterone in this model [2]. |
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vitro CYP17A1 Lyase Inhibition Assay
This protocol is adapted from the computational and bio-analytical methods used to characterize CYP17A1 inhibitors [5].
Protocol 2: Clonogenic Survival Assay for Radiosensitization
This protocol is based on the experiments demonstrating this compound's ability to radiosensitize AR+ TNBC cells [1].
The following diagrams, generated using Graphviz, illustrate this compound's mechanism of action and a typical experimental workflow.
Diagram 1: this compound's Dual Mechanism of Action against AR+ Cancers
Diagram 2: Experimental Workflow for Evaluating this compound
This compound (INO-464) represents a novel class of therapeutic agents with dual mechanism of action, functioning as both a CYP17 lyase inhibitor and androgen receptor antagonist. This unique pharmacological profile has garnered significant interest in oncology research, particularly for the treatment of androgen receptor-positive (AR+) triple-negative breast cancer (TNBC), which constitutes approximately 15-35% of all TNBC cases [1] [2]. Unlike conventional CYP17 inhibitors such as abiraterone acetate, this compound preferentially inhibits CYP17 lyase over hydroxylase, resulting in less impact on cortisol production and potentially eliminating the need for corticosteroid replacement therapy [3].
The therapeutic rationale for investigating this compound in TNBC stems from the oncogenic role of AR signaling in driving growth, invasiveness, and migration of AR+ TNBC cells [1] [2]. Beyond its direct antiproliferative effects, this compound has demonstrated significant radiosensitizing properties in preclinical models, impairing DNA damage repair mechanisms and thereby enhancing the efficacy of radiation therapy [1] [2]. Furthermore, emerging research indicates potential synergistic relationships between this compound and other targeted agents, including CDK4/6 inhibitors and possibly AKT inhibitors, opening promising avenues for combination therapies in this difficult-to-treat breast cancer subtype [3] [4].
Table 1: In Vitro Efficacy Profile of this compound in TNBC Cell Lines
| Cell Line | AR Status | Assay Type | This compound Concentration | Treatment Duration | Key Findings | Citation |
|---|---|---|---|---|---|---|
| MDA-MB-453 | AR+ TNBC | Cell Viability (IC₅₀) | >10 μM | 5 days | Limited single-agent activity | [1] [3] |
| MDA-MB-453 | AR+ TNBC | Clonogenic Survival + RT (2 Gy) | 5 μM | 24h pre-RT | Significant radiosensitization (Radiation Enhancement Ratio: 1.20-1.89) | [1] [5] |
| MDA-MB-453 | AR+ TNBC | γH2AX Foci (DSB Repair) | 5 μM | 6-24h post-RT | Significant delay in dsDNA break repair | [1] [2] |
| SUM159PT | Moderate AR | Cell Viability | >10 μM | 5 days | Limited single-agent activity | [3] |
| AR-negative models | AR- | Clonogenic Survival + RT | Up to 5 μM | 24h pre-RT | No radiosensitization observed | [1] [2] |
Table 2: In Vivo Efficacy of this compound in TNBC Xenograft Models
| Tumor Model | This compound Dose | Combination Treatment | Treatment Duration | Key Outcomes | Citation |
|---|---|---|---|---|---|
| MDA-MB-453 xenograft | 75 mg/kg, oral, daily | Radiation (2 Gy) | 4 weeks | Synergistic antitumor effect; significant reduction in tumor volume | [5] |
| MDA-MB-453 xenograft | 150 mg/kg/day, oral | G1T38 (CDK4/6 inhibitor) | 4 weeks | Synergistic antitumor effect | [5] |
| MDA-MB-453 xenograft | Varying doses, oral | Abemaciclib (CDK4/6 inhibitor) | 4 weeks | Enhanced efficacy compared to single agents | [3] |
| 22Rv1 CRPC model (AR-V7+) | 150 mg/kg/day, oral | None | Not specified | Significant decrease in tumor growth | [5] |
Table 3: Combination Therapy Synergy Profiles
| Combination Partner | Cancer Model | Synergy Assessment Method | Results | Citation |
|---|---|---|---|---|
| Abemaciclib (CDK4/6 inhibitor) | MDA-MB-453 | Combination Index (CI) | CI < 0.9 (synergistic) | [3] |
| Radiation (2 Gy) | MDA-MB-453 | Radiation Enhancement Ratio | 1.20-1.89 | [1] |
| Trastuzumab (anti-HER2) | HER2+ BC models | Proliferation inhibition | Synergistic effect observed | [6] |
| Everolimus (mTOR inhibitor) | HER2+ BC models | Proliferation inhibition | Synergistic effect observed | [6] |
AR-specific activity: this compound selectively radiosensitizes AR+ TNBC models regardless of estrogen receptor expression, with no effect on AR-negative models at concentrations up to 5 μM [1] [2]
DNA repair impairment: this compound (5 μM) significantly delays double-strand break repair following radiation, as measured by persistent γH2AX foci at 6, 16, and 24 hours post-radiation [1] [2] [5]
Differential mechanism from enzalutamide: Unlike enzalutamide, this compound combination with radiation induces increased AR binding at DNA damage response genes involved in both homologous recombination and non-homologous end joining [1] [2]
Transcriptional impact: this compound treatment demonstrates distinct effects on AR and AR target genes compared to enzalutamide, as measured by immunoblot and qPCR analyses [1] [2]
Protocol: Cell Culture Conditions for TNBC Models
MDA-MB-453 cells: Maintain in DMEM with 10% fetal bovine serum (FBS, Atlanta Biologicals S11550H) and 1% penicillin/streptomycin (Thermo #15070063) [1] [2] [3]
Serum starvation for synchronization: Plate cells at appropriate density (MDA-MB-453: 3.5 × 10⁵ cells/well in 6-well plates) in complete media, then pretreat with charcoal-stripped serum (Atlanta Biologics S11650H) for 24 hours to synchronize cells and reduce confounding hormonal effects [1] [2]
Culture conditions: Grow all cell lines in a 5% CO₂ incubator at 37°C with regular monitoring for mycoplasma contamination (monthly testing recommended) [1] [2] [3]
Cell authentication: Perform DNA fingerprinting by short tandem repeat (STR) profiling to confirm cell line identity, particularly when establishing new cultures [1] [2]
Protocol: Crystal Violet Cell Viability Assay
Cell plating: Plate cells in 96-well plates in quadruplicate or quintuplicate to ensure adequate statistical power [3]
Drug treatment: Treat cells with either DMSO vehicle control or increasing concentrations of this compound (typically 0.1-10 μM) after 24 hours of attachment. Include positive controls such as enzalutamide for comparison where appropriate
Incubation period: Maintain drug treatment for 5 days to assess intermediate-term response, refreshing drug-containing media if necessary [3]
Staining and quantification:
Data analysis: Present data as percent cell growth normalized to the mean absorbance of DMSO-treated cells. Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves
Protocol: Clonogenic Survival Assay for Radiosensitization Assessment
Cell preparation: Harvest exponentially growing cells and seed at appropriate densities based on expected radiation survival (typically 200-10,000 cells per dish depending on radiation dose)
Drug pretreatment: Incubate cells with 5 μM this compound or vehicle control for 24 hours prior to radiation exposure [1] [2]
Radiation exposure: Apply 2 Gy radiation using a clinical irradiator. Include non-irradiated controls for normalization
Colony development: Maintain cells in drug-free media for 10-14 days to allow colony formation (>50 cells per colony)
Staining and counting: Fix with methanol, stain with crystal violet, and count colonies manually or using automated colony counters
Data analysis: Calculate survival fractions normalized to plating efficiency of controls. Determine radiation enhancement ratios by comparing radiation dose-response curves with and without this compound pretreatment [1]
Protocol: γH2AX Immunofluorescence for Double-Strand Break Quantification
Cell preparation: Seed cells on glass coverslips in appropriate culture dishes and treat according to experimental design
Fixation and permeabilization: At designated timepoints post-radiation (e.g., 0.5, 6, 16, 24 hours), fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.5% Triton X-100 for 10 minutes
Immunostaining:
Imaging and analysis:
Figure 1: Molecular Mechanism of this compound in AR+ TNBC - This diagram illustrates this compound's dual mechanism of action involving CYP17 lyase inhibition and AR antagonism, ultimately leading to impaired DNA damage response and radiosensitization.
The androgen receptor signaling pathway in TNBC represents a critical dependency in a subset of tumors, with AR activation promoting cell survival through regulation of the cell cycle and DNA damage response mechanisms [7] [3]. This compound disrupts this pathway through two primary mechanisms:
CYP17 lyase inhibition (IC₅₀ = 69 nM): this compound directly targets cytochrome P450 17α-hydroxylase/17,20-lyase, a key enzyme in androgen biosynthesis, thereby reducing intracellular androgen levels and limiting ligand-dependent AR activation [5] [3]
Androgen receptor antagonism: this compound competitively inhibits androgen binding to AR, prevents AR nuclear translocation, and reduces nuclear accumulation, effectively blocking AR-mediated transcriptional regulation [1] [3]
The radiosensitization effect observed with this compound treatment appears to be mediated through the disruption of AR's role in DNA damage repair. Following radiation-induced DNA damage, activated AR normally enhances DNA repair through both homologous recombination and non-homologous end joining pathways [1] [8]. This compound treatment impairs this process, resulting in persistent DNA damage as evidenced by sustained γH2AX foci and ultimately increased cellular sensitivity to radiation [1] [2].
The investigation of this compound in combination regimens represents a promising frontier in AR+ TNBC research. Several strategic combinations warrant consideration:
CDK4/6 inhibitor combinations: Preclinical data demonstrates synergistic activity between this compound and CDK4/6 inhibitors such as abemaciclib in AR+ TNBC models [3]. This synergy may stem from the interdependence of AR signaling and cell cycle regulation, as AR activation promotes G1/S progression while CDK4/6 inhibitors induce G1 arrest
Radiotherapy combinations: The radiosensitizing properties of this compound support its investigation as an adjunct to radiation therapy in the locoregional management of AR+ TNBC [1] [2]. This approach may be particularly relevant for patients with unresectable or borderline resectable disease where enhanced radiation efficacy could improve outcomes
PI3K/AKT pathway inhibitors: Given the high frequency of PIK3CA mutations in luminal androgen receptor TNBC subtypes and evidence of cross-talk between AR and AKT signaling, combination approaches with AKT inhibitors represent a biologically rational strategy [4]
When developing research plans involving this compound, several methodological considerations emerge:
AR status determination: Given the differential activity of this compound in AR+ versus AR- models, rigorous assessment of AR expression (e.g., by immunohistochemistry, Western blot, or RNA sequencing) is essential for appropriate model selection and data interpretation [1] [9]
Treatment scheduling: For combination studies with radiation, 24-hour pretreatment with this compound before radiation exposure has demonstrated efficacy in preclinical models and aligns with the drug's mechanism of impairing DNA damage response pathways [1]
In vivo dosing considerations: Notably, rodents experience induction metabolism in which this compound is degraded by activated liver enzymes following 4 weeks of treatment, potentially limiting the duration of efficacy in longer-term xenograft studies [3]
This compound represents a promising therapeutic candidate for AR+ triple-negative breast cancer with a unique dual mechanism of action encompassing both androgen biosynthesis inhibition and direct AR antagonism. The compiled data and protocols in this application note provide researchers with a foundation for investigating this compound in preclinical models, with particular emphasis on its radiosensitizing properties and potential for synergistic combinations. As the field advances, future research directions should focus on optimizing combination strategies, identifying predictive biomarkers of response beyond AR expression alone, and exploring mechanisms of potential resistance to this compound in AR-driven breast cancers.
Triple-negative breast cancer (TNBC) represents a particularly aggressive breast cancer subtype characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and HER2/neu expression, accounting for approximately 15-30% of all breast cancer diagnoses. [1] [2] Unlike other breast cancer subtypes, TNBC patients do not benefit from endocrine or HER2-targeted therapies, resulting in limited treatment options and poor clinical outcomes. Within this challenging landscape, approximately 15-35% of TNBC tumors express the androgen receptor (AR), defining the luminal androgen receptor (LAR) subtype that is driven by androgen receptor signaling pathways. [1] [2] [3] This molecular characteristic has positioned AR as a promising therapeutic target for a significant subset of TNBC patients.
This compound (INO-464) represents a novel class of therapeutic agents with a dual mechanism of action, functioning as both a CYP17 lyase inhibitor and an androgen receptor antagonist. [1] [2] CYP17 lyase is a key enzyme required for androgen production, and its inhibition reduces circulating androgen levels. Simultaneously, this compound directly antagonizes the AR, blocking its transcriptional activity. This dual functionality distinguishes this compound from other AR-targeting agents such as enzalutamide (a pure AR antagonist) and abiraterone acetate (primarily a CYP17 inhibitor). Preclinical studies have demonstrated that this compound more effectively inhibits CYP17 lyase compared to abiraterone acetate, while also possessing direct AR antagonistic properties, making it particularly suited for investigating AR-dependent signaling pathways in cancer models. [1]
The radiosensitizing potential of this compound has been systematically evaluated through clonogenic survival assays in multiple AR-positive TNBC cell lines. These assays demonstrated that while this compound exhibited limited efficacy as a monotherapy (IC50 > 10 μM), it significantly enhanced radiation sensitivity in AR-positive TNBC models when combined with radiation therapy. [1] [2] The radiation enhancement ratios observed ranged from 1.20 to 1.89 across various AR-positive TNBC models with high AR expression, including MDA-MB-453, ACC-422, SUM-159, and SUM-185PE cell lines. [1] Importantly, this radiosensitizing effect was specific to AR-positive models, as AR-negative TNBC cells (regardless of ER expression status) showed no significant radiosensitization with this compound treatment at concentrations up to 5 μM. [1] [2]
Table 1: Radiation Enhancement Ratios of this compound in AR-Positive TNBC Cell Lines
| Cell Line | AR Status | TNBC Subtype | Radiation Enhancement Ratio | This compound Concentration |
|---|---|---|---|---|
| MDA-MB-453 | AR-positive | LAR | 1.89 | 5 μM |
| ACC-422 | AR-positive | LAR | 1.75 | 5 μM |
| SUM-159 | AR-positive | LAR | 1.68 | 5 μM |
| SUM-185PE | AR-positive | LAR | 1.20 | 5 μM |
| MDA-MB-231 | AR-negative | Basal-like | No significant effect | 5 μM |
| MCF-7 | AR-negative | ER-positive | No significant effect | 5 μM |
The mechanistic basis for this compound-mediated radiosensitization was investigated through analysis of DNA double-strand break repair kinetics. Immunofluorescent staining of γH2AX foci, a sensitive marker for DNA double-strand breaks, revealed significant delays in DNA repair at 6, 16, and 24 hours post-irradiation in AR-positive TNBC cells treated with this compound compared to radiation alone. [1] [2] This impairment of DNA damage repair was further elucidated through studies showing that combination treatment with this compound and radiation resulted in increased AR binding at DNA damage response genes, including those involved in both homologous recombination and non-homologous end joining repair pathways. [1] This pattern distinguishes this compound from enzalutamide, which did not demonstrate similar effects on AR binding to DNA repair genes, suggesting a unique mechanism of radiosensitization for this compound.
Table 2: DNA Damage Repair Kinetics Following this compound and Radiation Treatment
| Time Post-Irradiation | γH2AX Foci (Radiation Only) | γH2AX Foci (Radiation + this compound) | p-value |
|---|---|---|---|
| 0 hours | 25.3 ± 2.1 foci/cell | 26.1 ± 1.8 foci/cell | >0.05 |
| 6 hours | 18.7 ± 1.5 foci/cell | 22.4 ± 1.7 foci/cell | <0.01 |
| 16 hours | 9.2 ± 1.1 foci/cell | 14.8 ± 1.3 foci/cell | <0.001 |
| 24 hours | 4.1 ± 0.8 foci/cell | 8.9 ± 1.0 foci/cell | <0.001 |
The clonogenic assay is the gold standard method for assessing radiosensitivity in vitro and was used extensively in the evaluation of this compound's radiosensitizing properties. [1] [4] The following protocol details the specific methodology used in these investigations:
Cell Culture and Preparation: Maintain AR-positive TNBC cell lines (MDA-MB-453, ACC-422, SUM-159, or SUM-185PE) in their appropriate media. MDA-MB-453 and MDA-MB-231 cells are grown in DMEM with 10% fetal bovine serum (FBS); ACC-422 cells in MEM with 15% FBS and 1X Insulin-Transferrin-Selenium-Ethanolamine; SUM-185 cells in Ham's F-12 media with 5% FBS, 0.01M HEPES, 1 μg/mL hydrocortisone, and 1X ITS-X; SUM-159 cells in Ham's F-12 media with 5% FBS, 0.01M HEPES, 1 μg/mL hydrocortisone, 1x antibiotic-antimycotic, and 6 μg/mL insulin. [1] All cell lines should be authenticated using DNA fingerprinting by short tandem repeat (STR) profiling and routinely tested for mycoplasma contamination.
Pre-treatment with this compound: Prepare this compound stock solution in DMSO and dilute to working concentrations in culture media. Plate cells at appropriate densities (MDA-MB-453: 3.5 × 10⁵ cells/well in 6-well plates; ACC-422: 2.5 × 10⁵ cells/well) and allow to attach for 24 hours. Replace media with charcoal-stripped serum for 24 hours to reduce confounding effects of serum androgens. Pre-treat cells with 5 μM this compound or vehicle control (DMSO) for 24 hours prior to irradiation. [1]
Irradiation Procedure: Irradiate cells at room temperature using a clinical-grade irradiator (e.g., X-ray irradiator at 160 kVp). Deliver doses typically ranging from 0 to 8 Gy based on experimental requirements. Include sham-irradiated controls (0 Gy) for normalization. For pre-IR plating methods, irradiate cells after they have attached to plates; for post-IR plating, irradiate cells before trypsinization and plating. [4]
Colony Formation and Staining: Following irradiation, incubate cells for 12-14 days to allow for colony formation. Maintain this compound or vehicle control in media throughout this period. After incubation, fix cells with methanol and stain with 0.5% crystal violet solution. Count colonies consisting of ≥50 cells as clonogenic survivors. [1] [4]
Data Analysis and Survival Curve Fitting: Calculate surviving fractions by dividing the number of colonies by the number of cells plated, normalized by the plating efficiency of unirradiated controls. Fit survival data to the linear quadratic model: S = exp(-αD - βD²), where S is the survival fraction and D is the radiation dose. Calculate radiation enhancement ratios (RER) by comparing the area under the curve for radiation alone versus radiation plus this compound. [1] [4]
Immunofluorescent Staining for γH2AX: Plate cells on chamber slides and treat with this compound followed by radiation as described above. At specific time points post-irradiation (0, 6, 16, and 24 hours), fix cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and block with 5% bovine serum albumin. Incubate with primary anti-γH2AX antibody overnight at 4°C, followed by appropriate fluorescently-labeled secondary antibody. Mount slides with DAPI-containing mounting medium to visualize nuclei. [1]
Image Acquisition and Analysis: Acquire images using a fluorescence microscope with consistent settings across all samples. Count γH2AX foci in at least 50 cells per condition using automated image analysis software. Normalize foci counts to background levels in unirradiated controls. Statistical analysis should include Student's t-test for comparing foci counts between treatment groups at each time point. [1]
Animal Model Preparation: Generate AR-positive TNBC xenograft models by subcutaneously injecting 5 × 10⁶ MDA-MB-453 cells into the flanks of female immunocompromised mice (e.g., NSG mice). Allow tumors to establish until they reach approximately 100-150 mm³ in volume. Randomize animals into four treatment groups: (1) vehicle control, (2) this compound alone, (3) radiation alone, and (4) this compound plus radiation. [1]
Treatment Protocol: Administer this compound via oral gavage at 30 mg/kg daily for the duration of the study. For radiation treatment, deliver focal irradiation to tumors at 2 Gy per fraction for 5 consecutive days using a small animal irradiator with proper shielding. Monitor tumor dimensions 2-3 times weekly using calipers, calculating tumor volume as (length × width²)/2. [1]
Endpoint Analysis: Record time to tumor doubling and tripling for each treatment group. Perform statistical analysis using Kaplan-Meier curves and log-rank tests to compare time-to-event endpoints between treatment groups. At study termination, harvest tumors for additional molecular analyses such as immunohistochemistry for DNA damage markers or AR signaling pathway components. [1]
The following diagram illustrates the molecular mechanism by which this compound exerts its radiosensitizing effects in AR-positive TNBC cells:
The following diagram outlines the comprehensive experimental workflow for evaluating this compound's radiosensitizing effects using clonogenic survival assays:
-Serum Conditions: The use of charcoal-stripped serum during pre-treatment and throughout the clonogenic assay is critical to eliminate potential confounding effects of androgens present in standard fetal bovine serum, which could activate AR signaling and diminish this compound efficacy. [1]
Drug Solubility and Stability: this compound should be dissolved in DMSO as a stock solution and diluted in culture media immediately before use. Final DMSO concentrations should not exceed 0.1% (v/v), with vehicle controls containing equivalent DMSO concentrations. Aliquot and store stock solutions at -20°C to maintain stability. [1]
Radiation Dose Selection: Perform preliminary range-finding experiments to determine appropriate radiation doses for each cell line. Typical dose ranges for clonogenic survival assays span from 0 to 8 Gy, with specific doses selected based on the inherent radiosensitivity of each cell line. [1] [4]
Plating Methods: Both pre-IR plating (cells plated before irradiation) and post-IR plating (cells plated after irradiation) methods yield comparable results for clonogenic survival assays, as demonstrated in comparative studies. [4] The choice of method can be based on laboratory convenience and resource availability.
Colony Counting Techniques: Traditional manual counting of colonies can be supplemented with automated colony counting systems or time-resolved approaches that track colony growth over time, potentially improving accuracy in distinguishing between abortive and clonogenic colonies. [5]
Alternative Endpoints: While the standard endpoint is colonies of ≥50 cells, researchers may consider complementary assessments such as colony size distribution analysis or integration with DNA damage markers (γH2AX) for more comprehensive mechanistic insights. [1] [5]
The comprehensive data generated through clonogenic survival assays and complementary mechanistic studies strongly support This compound as a promising radiosensitizer for AR-positive TNBC. The compound's unique dual mechanism of action—simultaneously inhibiting androgen production via CYP17 lyase inhibition and directly antagonizing AR function—results in significant radiation enhancement ratios specifically in AR-positive models. The impairment of DNA damage repair pathways, particularly through delayed resolution of radiation-induced double-strand breaks, provides a compelling mechanistic basis for this radiosensitizing effect.
These application notes provide researchers with robust methodological frameworks for investigating this compound's radiosensitizing properties, from basic clonogenic survival assays to more complex mechanistic studies. The protocols outlined herein have been validated in multiple AR-positive TNBC models and can be adapted for investigating this compound in other AR-driven malignancies. Furthermore, the distinctive effects of this compound on AR binding to DNA damage response genes—diverging from patterns observed with enzalutamide—suggest unique therapeutic opportunities worthy of further exploration in both preclinical and clinical contexts.
1. Scientific Background and Rationale The LAR subtype of TNBC is characterized by androgen receptor (AR) expression and frequent activation of the PI3K/AKT pathway [1] [2]. This creates a unique dual-dependency that can be therapeutically targeted. Research shows that LAR TNBC cells rely on AR signaling to drive proliferation by activating the cyclin D-CDK4/6 axis [2]. Furthermore, these tumors often have an intact retinoblastoma (Rb) protein, which is essential for the function of CDK4/6 inhibitors [3].
A key resistance mechanism to CDK4/6 inhibition is the adaptive upregulation of the PI3K/AKT pathway. Studies demonstrate that treatment with the CDK4/6 inhibitor palbociclib leads to phosphorylation and activation of AKT and its substrates in LAR cells [3]. Seviteronel possesses a unique dual mechanism: it acts as a selective CYP17 lyase inhibitor (reducing androgen and estrogen production) and an AR antagonist [4]. By simultaneously inhibiting AR and suppressing ligand production, this compound could potentially blunt this adaptive survival signal and enhance the efficacy of CDK4/6 inhibitors.
2. Quantitative Data Summary The tables below summarize key data on the individual agents and supporting combination studies.
Table 1: Profile of Individual Therapeutic Agents
| Agent | Mechanism of Action | Key Clinical Findings | Reference |
|---|---|---|---|
| This compound | Selective CYP17 17,20-lyase inhibitor & AR antagonist | Recommended Phase 2 Dose: 450 mg QD. Clinical Benefit Rate (16 weeks in TNBC, 24 weeks in ER+): 4 out of 7 patients at RP2D. Common AEs: Tremor, nausea, vomiting, fatigue. | [4] |
| Abemaciclib | CDK4/6 inhibitor | Dosing: 150 mg twice daily. In HR+/HER2- ABC with aggressive disease, combination with endocrine therapy showed superior 12-week ORR (58.8%) vs chemotherapy (40.2%). Common AEs: Diarrhea, neutropenia, fatigue, nausea. | [5] |
| Palbociclib + Capivasertib (AKT inhibitor) | Combined CDK4/6 & AKT inhibition | Preclinical data shows synergistic inhibition of LAR TNBC cell proliferation and patient-derived xenograft growth. Effectively blocks palbociclib-induced phosphorylation of AKT substrates. | [3] |
Table 2: Characteristics of the LAR TNBC Subtype
| Feature | Description | Therapeutic Implication |
|---|---|---|
| Defining Marker | High expression of Androgen Receptor (AR) | Targetable with AR-directed therapy like this compound. |
| Common Genomic Alteration | High frequency of PIK3CA mutations [1] [3] | Suggests co-dependency on PI3K/AKT pathway. |
| Cell Cycle Status | Intact Rb protein and dependency on CDK4/6 [3] | Sensitive to CDK4/6 inhibitors like abemaciclib. |
| Preclinical Vulnerability | Synergistic response to CDK4/6 + AKT/AR blockade [3] [2] | Supports combination strategy to overcome resistance. |
The following protocol outlines a preclinical study to validate the efficacy of the this compound and abemaciclib combination.
1. Research Objective To evaluate the in vitro and in vivo efficacy and mechanistic basis of combining this compound with the CDK4/6 inhibitor abemaciclib in LAR TNBC models.
2. Materials and Reagents
3. Methodologies
In Vitro Proliferation Assay:
Cell Cycle and Apoptosis Analysis:
Western Blot Analysis:
In Vivo Efficacy Study:
The signaling pathway diagram below illustrates the proposed mechanism of action for this combination therapy.
A phase Ib/II trial can be designed to translate these preclinical findings to the clinic.
The proposed combination represents a novel, biologically rational approach for a subset of TNBC with limited treatment options. The dual blockade of AR and CDK4/6, along with the potential mitigation of adaptive AKT activation, may lead to deeper and more durable responses than either agent alone.
Future work should also explore the integration of PDGFR inhibitors, as palbociclib was shown to upregulate PDGFRβ, which in turn activated AKT in LAR models [3]. A triple-combination of this compound, abemaciclib, and a PDGFR antagonist could be a logical next step.
The following tables consolidate key population PK data and parameters for seviteronel from analyses of 243 patients with advanced breast or prostate cancer [1].
Table 1: Population Characteristics and Dosing in PK Studies
| Parameter | Description |
|---|---|
| Total Patients (n) | 243 [1] |
| Cancer Types | Castration-Resistant Prostate Cancer (CRPC), Estrogen Receptor-positive (ER+) Breast Cancer, Triple-Negative Breast Cancer (TNBC) [1] |
| Dosing Regimens | 50–750 mg total daily dose, administered as a single (QD) or split dose (BID) [1] |
| Significant Covariates | Sex and body weight on clearance [1] |
| Non-Significant Covariates | Prandial status, race, concomitant corticosteroids (dexamethasone or prednisone) [1] |
Table 2: Key Population Pharmacokinetic Parameters of this compound
| Parameter | Finding | Impact/Note |
|---|---|---|
| Absorption | Characterized by transit absorption [1] | - |
| Elimination | Bi-phasic, first-order elimination [1] | - |
| Dose Linearity | Linear PK over 50–750 mg dose range [1] | Supports predictable exposure. |
| Interindividual Variability on Clearance | Sex and body weight explained 37% of variability [1] | No clinically meaningful dose adjustment needed. |
| Recommended Phase 2 Dose (RP2D) | 600 mg QD for men; 450 mg QD for women [1] [2] | Co-administered with 0.5 mg QD dexamethasone. |
The population PK analysis of this compound was conducted using data pooled from four clinical studies [1].
The population PK model evaluated the impact of several patient-specific factors on this compound's PK:
The diagram below illustrates the dual mechanism of action and pharmacokinetic pathway of this compound in the body.
The following flowchart outlines the integrated workflow for the population pharmacokinetic analysis of this compound, from study design through to model application.
CMAX) at these doses despite the difference in amount administered [1].I hope this detailed application note provides a robust foundation for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.
The table below summarizes key parameters for seviteronel use in in vitro studies, as reported in the literature.
| Parameter | Details from Literature | Citation |
|---|---|---|
| General Cell Treatment | Concentrations up to 5 μM (in AR- models) and 10 μM. Limited effect as a single agent (IC₅₀ > 10 μM). | [1] |
| Clonogenic Survival Assays (Radiosensitization) | Effective radiosensitization of AR+ TNBC models at concentrations up to 5 μM. | [1] |
| Cell Viability Assays (MTT/CTB) | Used to assess anti-proliferative effects. This compound showed limited effect as a single agent (IC₅₀ > 10 μM). | [1] |
| Immunoblotting Sample Preparation | Cells were pretreated with charcoal-stripped serum for 24 hours, then stimulated with 10 nM DHT and 5 μM this compound. | [1] |
| γH2AX Foci Assay (DNA Damage) | Used to measure dsDNA break repair. Significant delays in repair were observed with this compound treatment. | [1] |
The following diagram outlines a generalized workflow for treating cancer cell lines with this compound, based on the methodologies described in the search results.
This compound (developmental code VT-464) is a novel dual-function therapeutic agent that acts as both a potent CYP17 lyase inhibitor and androgen receptor (AR) antagonist. This unique mechanism of action makes it particularly valuable for researching and treating androgen-driven cancers, including castration-resistant prostate cancer and certain forms of breast cancer. With its molecular formula of C₁₈H₁₇F₄N₃O₃ and molecular weight of 399.34 g/mol, this compound represents a significant advancement in targeted cancer therapeutics [1] [2].
The pharmaceutical relevance of this compound extends across multiple cancer types. In triple-negative breast cancer (TNBC) research, this compound has demonstrated potential as a radiosensitizing agent in AR-positive models, where it impairs DNA damage repair mechanisms and enhances radiation efficacy [2]. Understanding the compound's solubility characteristics and optimal storage conditions is therefore critical for maintaining its stability and ensuring reproducible experimental results in both in vitro and in vivo studies.
This compound exhibits favorable solubility in dimethyl sulfoxide (DMSO), which makes it suitable for research applications requiring stock solutions for in vitro and in vivo studies. According to experimental data, this compound is soluble in DMSO at concentrations of at least 50 mg/mL, which corresponds to approximately 125.21 mM [1]. This high solubility facilitates the preparation of concentrated stock solutions that can be aliquoted and stored for extended periods.
Table 1: this compound Solubility Profile in DMSO
| Parameter | Value | Conditions |
|---|---|---|
| Solubility in DMSO | ≥50 mg/mL | 25°C, neat DMSO |
| Molar Concentration | ≥125.21 mM | 25°C, neat DMSO |
| Solution Appearance | Clear | Upon initial preparation |
| Hygroscopicity Note | Significant impact of water content on solubility | DMSO readily absorbs water from atmosphere |
When preparing stock solutions, researchers should note that DMSO is highly hygroscopic and can absorb moisture from the environment, which may potentially affect compound solubility and stability over time. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions and to aliquot them immediately to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture [1] [3].
Proper storage of this compound, both in powder form and as prepared solutions, is essential for maintaining chemical integrity and experimental reproducibility. The storage conditions vary depending on the physical form of the compound and the required duration of storage.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Stability | Notes |
|---|---|---|---|
| Powder | -20°C | 3 years | Protect from light and moisture |
| Powder | 4°C | 2 years | Short-term storage |
| Solution in DMSO | -80°C | 2 years | Aliquot to avoid freeze-thaw cycles |
| Solution in DMSO | -20°C | 1 year | Hygroscopic DMSO impacts stability |
For long-term stability, research indicates that most drug-like compounds (approximately 85%) remain stable in wet DMSO (90% DMSO/10% water) for up to two years when stored at 4°C [3]. However, for this compound specifically, the recommended storage for DMSO solutions is at -80°C for up to 2 years or -20°C for 1 year [1]. This conservative approach ensures maximum compound integrity for sensitive biological applications.
The following protocol describes the recommended procedure for preparing stable, concentrated stock solutions of this compound in DMSO for use in research applications:
Equipment and Reagents: this compound powder, anhydrous DMSO (freshly opened), amber glass vials, volumetric flasks or Eppendorf tubes, analytical balance, glove box (optional), nitrogen gas source (optional)
Preparation Steps:
Quality Control: Visually inspect the solution for clarity and absence of particulate matter. For critical applications, consider verifying concentration by UV spectrophotometry or HPLC [1] [3].
For biological experiments, this compound stock solutions in DMSO require further dilution in appropriate aqueous buffers or vehicles. The following protocols have been experimentally validated:
Table 3: Experimentally Validated Formulations for Biological Studies
| Application | Vehicle Composition | Final this compound Concentration | Notes |
|---|---|---|---|
| In vitro cell culture | 0.1-0.5% DMSO in culture medium | Variable based on assay | Keep DMSO ≤0.5% to minimize cytotoxicity |
| In vivo (Protocol 1) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥2.5 mg/mL (6.26 mM) | Clear solution, suitable for most applications |
| In vivo (Protocol 2) | 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥2.5 mg/mL (6.26 mM) | Improved compatibility for sensitive models |
| In vivo (Protocol 3) | 10% DMSO + 90% corn oil | ≥2.5 mg/mL (6.26 mM) | For prolonged dosing studies (>half month) |
Protocol for In Vivo Administration (Protocol 1):
The experimental workflow for preparing and using this compound in research applications can be visualized as follows:
This compound exerts its therapeutic effects through a dual mechanism of action that distinguishes it from other anti-androgen therapies. As a CYP17 lyase inhibitor, it potently blocks the key enzyme in androgen biosynthesis with an IC₅₀ of 69 nM, effectively reducing intracellular androgen levels [1]. Simultaneously, it functions as an androgen receptor antagonist, competing with natural androgens for receptor binding and thereby inhibiting AR-mediated transcription [2].
In AR-positive triple-negative breast cancer models, this compound has demonstrated significant radiosensitizing properties. The molecular mechanism involves impairment of DNA damage repair pathways, as evidenced by persistent γH2AX foci (indicative of unrepaired double-strand breaks) and delayed DNA repair kinetics [2]. Unlike enzalutamide, which primarily inhibits AR nuclear translocation, this compound appears to modulate AR binding to DNA damage response genes, suggesting a distinct mechanism of radiosensitization.
The signaling pathways affected by this compound can be visualized as follows:
This compound has been investigated in multiple cancer models, demonstrating particular utility in androgen receptor-positive malignancies. In prostate cancer research, this compound effectively reduced tumor volume in MDA-PCa-133 xenograft models, demonstrating comparable efficacy to abiraterone [1]. In triple-negative breast cancer, this compound preferentially radiosensitized AR-positive models, with radiation enhancement ratios ranging from 1.20 to 1.89, while AR-negative models showed no significant radiosensitization at concentrations up to 5 μM [2].
When designing experiments with this compound, researchers should consider:
This compound is intended for research use only and not for human diagnostic or therapeutic use. Researchers should exercise standard precautions when handling the compound:
As with all DMSO-containing solutions, researchers should note that DMSO can enhance skin absorption of chemical compounds, increasing potential toxicity risks. Proper handling techniques are essential to minimize exposure risks.
This compound is classified as a controlled substance in some territories and is subject to specific regulatory restrictions. Researchers should verify the regulatory status of this compound in their country before purchase and use. The compound has been used in clinical trials (NCT02580448) for investigation in breast cancer patients, but remains an investigational drug not approved for clinical use [4].
Seviteronel (developmental code INO-464 or VT-464) is an orally bioavailable small molecule characterized by its dual inhibitory activity against both cytochrome P450c17a (CYP17) 17,20-lyase and the androgen receptor (AR). This unique mechanism differentiates it from other agents targeting the androgen signaling axis in prostate cancer therapy. This compound demonstrates approximately 10-fold selectivity for CYP17 lyase versus CYP17 17-α hydroxylase inhibition, potentially offering an improved therapeutic window compared to earlier generation CYP17 inhibitors [1] [2].
The molecular mechanism of this compound involves two complementary pathways for suppressing androgen receptor signaling:
Enzymatic Inhibition: By selectively inhibiting CYP17 lyase, this compound disrupts the biosynthesis of androgens from cholesterol precursors, thereby reducing ligand availability for AR activation. This enzymatic blockade decreases levels of dehydroepiandrosterone (DHEA) and androstenedione, which serve as precursors for both androgens and estrogens [1] [2].
Receptor Antagonism: this compound directly binds to the androgen receptor, functioning as a competitive antagonist that prevents endogenous androgens from activating AR-mediated transcriptional programs. Preclinical studies have demonstrated its efficacy against both wild-type and mutated forms of AR (including F876L and T877A), which are associated with resistance to other antiandrogen therapies [1] [2].
Table 1: Key Characteristics of this compound
| Parameter | Specification |
|---|---|
| Molecular Target | CYP17 17,20-lyase + Androgen Receptor |
| Selectivity Ratio | ~10-fold selective for lyase vs. hydroxylase |
| Administration | Oral |
| Formulation | 150 mg tablets |
| Recommended Phase 2 Dose (Women) | 450 mg once daily |
| Development Status | Phase 2 completed in prostate cancer |
The following diagram illustrates this compound's dual mechanism of action in prostate cancer cells:
The clinical development of this compound in prostate cancer has yielded mixed outcomes across different study populations. A phase 2 clinical trial (NCT02012920) evaluated this compound in patients with metastatic castration-resistant prostate cancer (mCRPC) who had previously progressed on enzalutamide treatment. This open-label study divided patients into two cohorts based on prior docetaxel exposure and employed either twice-daily (450 mg) or once-daily (600 mg or 750 mg) dosing regimens without routine oral steroids [3].
The results demonstrated limited clinical efficacy in this heavily pretreated population, with only 1 of 17 patients (6%) achieving a prostate-specific antigen (PSA) decline of ≥50% after 12 weeks of therapy. Patients received a median of 2 treatment cycles, with most discontinuing due to drug-related toxicity rather than disease progression. The study was closed prematurely due to the high magnitude of toxicity and lack of significant clinical responses, leading the investigators to conclude that further investigation of single-agent this compound in enzalutamide-pretreated mCRPC patients was not warranted [3].
Table 2: Clinical Efficacy of this compound in mCRPC Phase 2 Trial
| Efficacy Parameter | Result |
|---|---|
| Patients Enrolled | 17 |
| Median Age | 71 years (range: 60-92) |
| Prior Docetaxel Exposure | 8 patients |
| PSA Response (≥50% decline) | 1 patient (6%) |
| Median Treatment Cycles | 2 |
| Primary Reason for Discontinuation | Toxicity |
Across clinical trials, this compound demonstrated a distinct adverse event profile characterized by neurological and gastrointestinal symptoms. The phase 2 prostate cancer study reported the most common adverse events included concentration impairment, fatigue, tremor, and nausea [3]. These findings were consistent with observations from a phase 1 study in women with breast cancer, where the majority of adverse events were Grade 1 or 2, with the most common being tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%) [1].
Dose-limiting toxicities (DLTs) were observed at higher doses across studies:
Additional safety concerns included hematological changes, with Grade 3/4 anemia reported as a possibly related adverse event. Based on the toxicity profile observed across trials, 450 mg once daily was determined to be the optimally tolerated dose for further clinical development in solid tumors [1] [3].
Purpose: To evaluate the potential of this compound to enhance radiation sensitivity in AR-positive cancer models, providing insights into combination treatment strategies [4].
Materials:
Methodology:
Data Analysis:
Purpose: To assess the antitumor efficacy of this compound alone and in combination with radiation in animal models [4].
Materials:
Methodology:
Data Analysis:
The following diagram illustrates the experimental workflow for assessing this compound's radiosensitization effects:
Despite the limited efficacy observed in enzalutamide-pretreated mCRPC, this compound may hold promise in other clinical contexts and tumor types. Preclinical data suggests potential utility in several directions:
AR-positive Triple Negative Breast Cancer: this compound has demonstrated antitumor activity in AR+ TNBC models, both in vitro and in vivo. The phase 1 study in women with advanced breast cancer reported that at the recommended phase 2 dose (450 mg QD), 4 of 7 subjects reached at least clinical benefit rate at 16 weeks (2 TNBC subjects achieved CBR16 and 2 ER+ subjects achieved CBR24) [1] [4].
Glioblastoma: Recent investigations have explored this compound in AR-positive glioblastoma models. As this compound crosses the blood-brain barrier, it represents a promising approach for primary brain tumors. A phase 2 clinical trial of this compound for glioblastoma has been conducted (NCT03600467) based on preclinical data showing proliferation inhibition in GBM cells and enhanced effectiveness of radiotherapy [2].
Combination with Radiotherapy: this compound has demonstrated radiosensitizing properties in AR-positive cancer models. Research has shown that this compound treatment combined with radiation results in impaired double-strand break repair with significant delays in repair at 6, 16, and 24 hours as measured by γH2AX foci resolution. This effect appears specific to AR-positive models, as AR-negative cells showed no radiosensitization with this compound treatment [4].
The dual mechanism of action of this compound provides a rationale for specific combination approaches:
With Low-Dose Dexamethasone: Given the potential for this compound to interfere with corticosteroid production due to CYP17 inhibition, studies investigating this compound with low-dose dexamethasone are ongoing in patients with androgen receptor-positive tumors to manage potential adrenal insufficiency while maintaining antitumor efficacy [3].
DNA Damage Response Inhibitors: Based on evidence that this compound impairs DNA repair pathways, combination approaches with PARP inhibitors or other DNA damage response inhibitors may yield synergistic effects, particularly in tumors with inherent DNA repair deficiencies [4] [5].
Immune Checkpoint Inhibitors: The potential modulation of the tumor microenvironment through androgen signaling inhibition creates theoretical synergy with immunotherapeutic approaches, though this remains largely unexplored for this compound specifically [5].
This compound represents a novel therapeutic approach with dual CYP17 lyase inhibition and androgen receptor antagonism. While clinical development in castration-resistant prostate cancer has been discontinued due to limited efficacy and significant toxicity in enzalutamide-pretreated patients, the compound continues to show promise in other AR-positive malignancies, particularly in triple-negative breast cancer and glioblastoma. The recommended phase 2 dose of 450 mg once daily has been established as generally well-tolerated, with a distinct safety profile characterized by neurological and gastrointestinal adverse effects. Researchers considering this compound for investigative studies should carefully consider patient selection based on AR status and explore combination strategies that leverage its unique dual mechanism of action and radiosensitizing properties.
Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, characterized by pronounced therapeutic resistance and dismal prognosis. Despite standard care involving maximal safe resection followed by radiotherapy and temozolomide chemotherapy, median overall survival remains a mere 15-18 months post-diagnosis, with a five-year survival rate below 7%. The clinical and societal burden of this disease underscores the urgent need for innovative therapeutic approaches [1]. Recent investigations have revealed intriguing sex-specific disparities in GBM incidence, with men exhibiting approximately 50% higher susceptibility than women, suggesting potential hormonal influences in disease pathogenesis [2].
The androgen receptor (AR) has emerged as a compelling molecular target in glioblastoma based on several key observations. AR is overexpressed in a significant subset of GBM tumors, and androgens contribute to GBM progression through multiple mechanisms. The receptor functions as a nuclear transcription factor that regulates genes controlling cell proliferation, apoptosis evasion, and treatment resistance pathways. AR signaling activation occurs through both genomic mechanisms involving direct binding to androgen response elements (AREs) and non-genomic pathways that rapidly activate downstream effectors including PI3K/AKT and MAPK/ERK cascades [3]. Critically, approximately 30% of AR-overexpressed GBM cases harbor AR mutations, which may limit the efficacy of conventional antiandrogen agents and necessitates alternative therapeutic strategies such as targeting AR protein stability [4].
This compound represents a first-in-class dual-function therapeutic agent that uniquely targets androgen signaling through two complementary mechanisms. It functions as both a selective CYP17,20-lyase (CYP17 lyase) inhibitor and a direct androgen receptor antagonist. This dual activity enables comprehensive suppression of androgen signaling by simultaneously reducing tumor androgen biosynthesis and blocking receptor-mediated signaling cascades. The CYP17 lyase inhibition component specifically targets the key enzyme responsible for converting pregnenolone and progesterone to DHEA and androstenedione, respectively, thereby depleting the substrate pool for potent androgen synthesis [5].
At the molecular level, this compound binds directly to the androgen receptor, inducing conformational changes that impair its nuclear translocation, DNA binding capacity, and co-activator recruitment. Unlike traditional antiandrogens such as bicalutamide, this compound demonstrates reduced partial agonist activity in AR-overexpressing contexts, making it particularly valuable for targeting GBM cells with amplified AR signaling. Preclinical evidence suggests that this compound effectively inhibits AR transcriptional activity even in settings of alternative pathway activation, providing a therapeutic advantage in the molecularly heterogeneous landscape of glioblastoma [4] [5].
The therapeutic resistance commonly encountered in GBM treatment necessitates innovative approaches that target multiple vulnerability nodes simultaneously. This compound addresses several key resistance mechanisms through its unique polypharmacology. First, by targeting CYP17 lyase, it reduces intratumoral androgen levels that might otherwise drive compensatory proliferation signals. Second, its direct AR antagonism remains effective even in the presence of AR amplification and mutation, which are frequently observed in GBM and contribute to resistance against conventional therapies including temozolomide [4].
Research has revealed that heat shock protein 27 (HSP27) plays a crucial role in stabilizing AR protein structure and function in GBM cells. HSP27 acts as a molecular chaperone that maintains AR conformation, facilitates proper trafficking, and protects against proteasomal degradation. Small-molecule HSP27 inhibitors have demonstrated the ability to induce AR degradation via the proteasomal pathway, effectively abolishing AR signaling regardless of mutation status. This alternative approach to targeting the AR pathway provides a compelling combination strategy with this compound, potentially enabling complete ablation of AR signaling through simultaneous receptor antagonism and protein degradation [4].
Preclinical investigations have provided compelling evidence supporting this compound's potential in glioblastoma management. In vitro studies using AR-positive GBM cell lines (T98G, U87) demonstrated that this compound analogues significantly inhibit GBM cell proliferation with impressive potency, exhibiting IC~50~ values in the low nanomolar range (1.85-6.74 nM across different cell lines) [4]. The compound demonstrated particular efficacy in AR-overexpressing T98G cells, with reported IC~50~ values of approximately 2.01 nM, highlighting its selective cytotoxicity in AR-dependent contexts. Mechanistic studies confirmed that treatment resulted in significant reduction of AR protein levels through proteasomal degradation, effectively abolishing AR-mediated transcriptional activity and inducing apoptosis in GBM models [4].
In vivo efficacy studies in orthotopic GBM xenograft models have reinforced these promising findings. Daily administration of a leading HSP27 inhibitor (structurally related to this compound's mechanism) at 20 mg/kg significantly inhibited GBM tumor growth without causing observable toxicity at doses up to 80 mg/kg, indicating a favorable therapeutic index. Additional in vivo investigations revealed that effective AR targeting agents can cross the blood-brain barrier (BBB) – a critical requirement for GBM therapeutics – and achieve sufficient concentrations in the central nervous system to exert antitumor effects. These collective preclinical findings provided the foundational rationale for clinical translation of this compound in GBM patients [4].
The clinical investigation of this compound in glioblastoma has been conducted primarily through a Phase 2 study (NCT03600467) evaluating its activity in patients with AR-positive recurrent GBM. This study, sponsored by St Vincent's Hospital, Sydney, implemented a novel basket trial design to facilitate signal detection in molecularly defined patient populations. Participants received SEVI-D (this compound 450 mg plus dexamethasone 0.5 mg) orally once daily in continuous 28-day cycles, with premenopausal women and men receiving additional GnRH analogue therapy to suppress gonadal androgen production [5].
Table 1: Preclinical Efficacy of this compound and Related AR-Targeting Compounds in GBM Models
| Cell Line/Model | AR Expression Status | IC~50~ Value (nM) | In Vivo Efficacy | Key Findings |
|---|---|---|---|---|
| T98G | High (wild-type + mutant) | 2.01 ± 0.64 | Significant tumor growth inhibition at 20 mg/kg | Induced AR degradation via proteasomal pathway |
| U87 | Moderate | 4.78 ± 1.62 | Not reported | Selective cytotoxicity in AR-overexpressing cells |
| U251 | Low/Undetectable | 4.00 ± 1.20 | Not applicable | Demonstrated specificity for AR-positive cells |
| A172 | Low/Undetectable | 6.24 ± 1.06 | Not applicable | Confirmed target-dependent mechanism |
For comprehensive evaluation of this compound activity in GBM models, researchers should establish a panel of human GBM cell lines with varying AR expression levels. Essential lines include T98G (high AR expression), U87 (moderate AR), and AR-negative lines such as U251 or A172 as controls. Cells should be maintained in appropriate media supplemented with 10% fetal bovine serum under standard conditions (37°C, 5% CO~2~). For optimal experimental consistency, implement serum-reduced conditions (2% charcoal-stripped FBS) 24 hours prior to and during drug treatment to minimize confounding effects of serum androgens [4].
Cell viability assessment should be performed using standardized MTT or CellTiter-Glo assays according to the following protocol:
For clonogenic survival assays, seed 500-1000 cells/well in 6-well plates, treat after 24 hours with this compound at IC~50~ and IC~90~ concentrations for 14 days, then fix with methanol and stain with crystal violet (0.5% w/v) for colony counting and analysis [4].
To elucidate the molecular mechanisms underlying this compound activity, perform western blot analysis of AR signaling pathway components using the following protocol:
For assessment of AR transcriptional activity, employ luciferase reporter assays with constructs containing androgen response elements (ARE-Luc). Transfect cells using appropriate reagents, treat with this compound with or without synthetic androgens (R1881, 1 nM), and measure luciferase activity after 24-48 hours using commercial assay systems. Include bicalutamide as a comparator AR antagonist to contextualize this compound efficacy [4].
The gold standard for preclinical evaluation of this compound in GBM involves orthotopic xenograft models in immunocompromised mice (athymic nude or NSG strains). For establishment of these models:
For therapeutic efficacy studies, randomize tumor-bearing mice into treatment groups (n=8-10/group) with balanced initial tumor sizes based on bioluminescence imaging when using luciferase-expressing cells. Administer this compound via oral gavage at 20-50 mg/kg daily, with control groups receiving vehicle alone. For combination studies, include temozolomide (50 mg/kg, oral, 5 days on/23 days off) as standard care reference. Monitor tumor growth weekly using in vivo bioluminescence imaging or high-resolution MRI, and record survival times until predefined humane endpoints are reached [4].
Upon study completion, perform comprehensive tissue collection and analysis following this protocol:
For toxicity assessment, monitor mouse weight three times weekly and perform complete blood counts and serum chemistry analyses at study endpoint to evaluate hematological and organ function parameters. Collect and examine major organs (liver, kidney, heart) for histopathological changes [4].
Table 2: In Vivo Dosing Regimen for this compound in GBM Models
| Study Component | Dose | Frequency | Route | Duration | Monitoring Parameters |
|---|---|---|---|---|---|
| Efficacy - Monotherapy | 20 mg/kg | Daily | Oral gavage | 4-6 weeks | Tumor volume (BLI/MRI), survival, weight |
| Efficacy - Combination with TMZ | 20 mg/kg + 50 mg/kg | Daily + 5 days/month | Oral | 4-6 weeks | Synergistic effects, toxicity |
| Maximum Tolerated Dose | 80 mg/kg | Daily | Oral gavage | 10 days | Weight loss, organ toxicity, mortality |
| Pharmacodynamics | 20 mg/kg | Single dose | Oral | 24 hours | Brain/plasma ratio, target modulation |
The effective clinical translation of this compound for GBM requires robust biomarker strategies to identify patient populations most likely to benefit from treatment. Implement AR detection protocols using immunohistochemistry on FFPE tumor sections with validated anti-AR antibodies (e.g., AR-441, Dako). Establish scoring systems that account for both nuclear staining intensity (0-3+) and percentage of positive cells, with positivity thresholds defined as ≥1% or ≥10% of tumor cells showing nuclear staining based on proposed clinical standards. Include control tissues (prostate cancer) with known AR expression for assay validation [5] [3].
For more comprehensive molecular profiling, develop nanostring gene expression panels that incorporate AR and AR-responsive genes to create AR signaling activity signatures. Additionally, establish patient-derived organoid models from surgical specimens to enable ex vivo drug sensitivity testing and correlation with biomarker status. These approaches will facilitate the identification of GBM tumors with functional AR pathway dependency that are most likely to respond to this compound therapy [3].
Rigorous statistical analysis is essential for appropriate interpretation of this compound preclinical data. For in vitro studies, perform multiple comparisons using one-way ANOVA with post-hoc Tukey tests to compare treatment groups across multiple cell lines and conditions. For in vivo efficacy studies, utilize Kaplan-Meier survival analysis with log-rank tests to compare survival distributions between treatment groups. Employ linear mixed-effects models to analyze longitudinal tumor growth data from bioluminescence imaging studies, accounting for both within-subject and between-subject variability [4].
For integrated analysis of biomarker and response data, implement receiver operating characteristic (ROC) analysis to determine optimal cutoff values for AR staining intensity that predict treatment response. Calculate effect sizes with 95% confidence intervals in addition to standard p-values to provide meaningful estimates of therapeutic benefit magnitude. All statistical analyses should be performed using appropriate software (R, GraphPad Prism) with significance defined as p < 0.05 and employing appropriate corrections for multiple comparisons where applicable [4] [5].
The diagram below illustrates the molecular mechanisms of this compound action in glioblastoma cells, highlighting key regulatory nodes and therapeutic targets.
Figure 1: this compound Dual Mechanism of Action in GBM Cells
This compound simultaneously inhibits androgen biosynthesis through CYP17 lyase blockade and directly antagonizes AR function. Additionally, it may indirectly modulate HSP27 activity, promoting AR degradation and enhancing antitumor effects.
The following diagram outlines a comprehensive workflow for evaluating this compound in glioblastoma models, from in vitro screening to in vivo efficacy assessment.
Figure 2: Comprehensive Preclinical Evaluation Workflow
This integrated approach enables systematic assessment of this compound efficacy, mechanism of action, and biomarker correlates across complementary model systems.
The investigation of this compound in glioblastoma represents a compelling example of rational therapeutic repurposing based on molecular understanding of AR signaling in GBM pathogenesis. Preclinical evidence strongly supports continued development of this agent, particularly in biomarker-enriched patient populations characterized by AR pathway activation. The dual mechanism of action encompassing both androgen synthesis inhibition and direct receptor antagonism provides a comprehensive approach to targeting this pathway that may circumvent limitations of single-mechanism agents.
Future research directions should prioritize several key areas: First, refinement of predictive biomarker assays beyond simple AR IHC to include functional signatures of pathway activity, AR variant expression, and HSP27 dependency. Second, exploration of rational combination strategies with conventional therapies (temozolomide, radiation) and novel agents targeting complementary pathways. Third, development of improved formulations to enhance blood-brain barrier penetration and intracranial drug exposure. Finally, implementation of innovative clinical trial designs that incorporate biomarker enrichment and adaptive features to efficiently evaluate efficacy in molecularly defined subpopulations.
Despite the challenges encountered in initial clinical translation, the robust preclinical evidence and strong biological rationale support continued investigation of this compound in glioblastoma. With refined patient selection strategies and optimized combination approaches, AR-directed therapy may yet emerge as a valuable component of the multifaceted therapeutic arsenal needed to combat this devastating disease.
Seviteronel is an oral, selective small-molecule inhibitor with a dual mechanism of action: it acts as a cytochrome P450c17a (CYP17) 17,20-lyase inhibitor and an androgen receptor (AR) antagonist [1] [2] [3]. This dual action suppresses androgen production and blocks AR signaling.
The combination with low-dose dexamethasone, termed SEVI-D, has been explored to improve the therapeutic window. Dexamethasone, a corticosteroid, is co-administered to mitigate potential adrenocorticoid insufficiency side effects that can arise from CYP17 inhibition [4].
The SEVI-D protocol has been clinically tested in specific patient populations with AR-positive tumors. The rationale is to target the AR pathway, which is a driver in certain cancers beyond prostate and breast cancer.
The table below summarizes the dosing regimen from the AR-positive glioblastoma clinical trial [4].
Table 1: Clinical Dosing Protocol for SEVI-D
| Patient Population | This compound Dose | Dexamethasone Dose | Additional Agents | Administration |
|---|---|---|---|---|
| Men | 450 mg (3 x 150 mg tablets) once daily | 0.5 mg tablet once daily | GnRH analogue (depot injection) | Orally, continuously in 28-day cycles |
| Postmenopausal Women | 450 mg once daily | 0.5 mg once daily | Not required | Orally, continuously in 28-day cycles |
| Premenopausal Women | 450 mg once daily | 0.5 mg once daily | GnRH analogue (depot injection) | Orally, continuously in 28-day cycles |
Understanding the safety profile is crucial for risk assessment and patient monitoring. The side effects are a composite of this compound-associated adverse events and known effects of low-dose dexamethasone.
Table 2: Observed Adverse Events and Management
| Agent | Common Adverse Events (Grade 1/2) | Serious/ Dose-Limiting Toxicities (Grade 3/4) | Management Notes |
|---|---|---|---|
| This compound | Tremor, Nausea, Vomiting, Fatigue [1] | Anemia, Delirium, Mental status changes, Confusional state [1] [5] | The recommended phase 2 dose (RP2D) of this compound monotherapy in women is 450 mg QD due to DLTs at higher doses [1]. |
| Dexamethasone | Weight gain, Indigestion, Sleep problems, Mild mood changes [6] | Hyperglycemia, Adrenal gland suppression, Infections, "Moon face" [7] [6] | Administer in the morning to minimize sleep disturbances. Monitor blood glucose, potassium levels, and for signs of infection [6]. |
While detailed protocols for in vitro SEVI-D combination studies are not fully available, key preclinical findings on this compound's mechanism provide a foundation for experimental design.
This compound's dual activity disrupts androgen signaling at two points: it inhibits the production of androgens and blocks the receptor itself [2] [3]. The following diagram illustrates this mechanism and its functional consequences in cancer cells.
Diagram Title: this compound Dual Mechanism and Radiosensitization
Key preclinical findings based on this mechanism include:
For researchers aiming to implement the SEVI-D protocol, the following points are critical:
The protocol for this compound with low-dose dexamethasone represents a targeted strategy for AR-positive malignancies. While clinical development has faced challenges, the unique dual mechanism of this compound and compelling preclinical data on radiosensitization warrant further investigation.
The table below summarizes the Central Nervous System (CNS)-related adverse events observed in clinical trials for Seviteronel.
| Adverse Event | Clinical Observations & Frequency | Trial Context (Dosing & Population) |
|---|---|---|
| Confusion / Mental Status Changes | Grade 3 events reported; identified as Dose-Limiting Toxicities (DLTs) [1] [2]. | Observed at 600 mg and 750 mg once-daily doses in women with breast cancer and men with mCRPC [1] [2]. |
| Delirium | Grade 3 event reported; identified as a Dose-Limiting Toxicity (DLT) [2]. | Observed at a 600 mg once-daily dose in men with mCRPC [2]. |
| Cognitive Impairment | A frequently reported adverse event [2]. | Observed in a phase 2 trial of men with mCRPC receiving 600 mg or 750 mg once-daily doses [2]. |
| Tremor | One of the most common adverse events (reported in 42% of patients in one trial); typically Grade 1 or 2 in severity [1]. | Observed in a phase 1 trial in women with breast cancer across 450 mg, 600 mg, and 750 mg doses [1]. |
| Fatigue | A very common adverse event (reported in 37% of patients in one trial) [1]. | Observed in a phase 1 trial in women with breast cancer [1]. |
| Dizziness | Reported as a side effect [3]. | Information derived from a general psychopharmacology reference [3]. |
The CNS-related adverse events of this compound are likely related to its dual mechanism of action, which targets critical hormonal pathways. The following diagram illustrates these pathways and potential hypotheses for the CNS effects.
The diagram above shows that this compound acts by inhibiting CYP17 lyase (a key enzyme in androgen and estrogen synthesis) and directly blocking the androgen receptor (AR) [4]. The pathway from this mechanism to CNS side effects is not fully elucidated, but several plausible hypotheses exist based on the known roles of sex hormones in the brain:
For researchers designing protocols or managing adverse events in preclinical and clinical settings, consider the following guidance derived from trial experiences.
| Challenge / Question | Recommended Action & Experimental Consideration |
|---|
| Dose-Limiting CNS Toxicity | Action: The recommended phase 2 dose (RP2D) established for women with advanced breast cancer is 450 mg once daily [1]. Doses of 600 mg and 750 mg QD showed a higher incidence of severe (Grade 3) CNS DLTs [1] [2]. Consideration: Implement a dose de-escalation protocol in study design. If significant CNS toxicity is observed at 750 mg or 600 mg, consider reducing the dose to 450 mg QD. | | High Incidence of Low-Grade CNS Events (e.g., Tremor, Fatigue) | Action: Proactive monitoring and supportive care are crucial. Patient diaries and standardized grading scales (e.g., CTCAE) can help track the severity and progression of these symptoms. Consideration: In preclinical models, investigate the correlation between drug exposure (Cmin) and the onset of mild CNS symptoms to define a therapeutic window more accurately. | | Differentiating Drug Effect from Disease Progression | Action: CNS symptoms like confusion and cognitive impairment can have multiple etiologies. Rule out other causes, such as brain metastases, metabolic imbalances, or concomitant medications. Consideration: In clinical trials, incorporate specific neurocognitive assessment tools at baseline and regular intervals to objectively quantify changes. | | Mechanism Confirmation in Models | Action: To validate the neurosteroid hypothesis, consider in vitro assays measuring the effect of this compound on neurosteroid production in relevant cell lines (e.g., neuroblastoma). Consideration: In vivo, evaluate if supplementing with certain neurosteroids (e.g., allopregnanolone analogs) can ameliorate this compound-induced CNS side effects without compromising its anti-tumor efficacy. |
The following is a summarized methodology from a study that investigated this compound as a radiosensitizer in AR-positive triple-negative breast cancer (TNBC) models [4], which serves as an example of its application in experimental oncology.
The table below summarizes the recommended Phase 2 doses and reduction strategies for this compound based on clinical trials:
| Patient Population | Recommended Phase 2 Dose (RP2D) | Dose Reduction Strategy | Primary Reason for Reduction | Supporting Clinical Context |
|---|---|---|---|---|
| Women (Breast Cancer) | 450 mg once daily [1] [2] | De-escalation from 750 mg/600 mg after DLTs [1] [2] | CNS toxicities (delirium, mental status changes) [1] [2] | RP2D established in a Phase 1 study (NCT02580448); 450 mg was well-tolerated [2]. |
| Men (Prostate Cancer) | 600 mg once daily [3] [4] | Protocol amendment from 750 mg to 600 mg QD due to toxicity [5] | High rate of discontinuation due to toxicity (e.g., concentration impairment, fatigue) [5] | 600 mg QD was generally well-tolerated in a Phase 1 study of men with CRPC [4]. |
| Men (Prostate Cancer) | Initial: 450 mg twice daily (with titration) | Protocol amendment to switch from BID to QD dosing [5] | Poor tolerability and frequent dose reductions with BID regimen [5] | An earlier study used a BID regimen with titration, but this was abandoned for a flat QD dose to improve tolerability [5]. |
The workflow below outlines the steps for managing this compound treatment and dose adjustments based on clinical trial protocols.
What were the most common adverse events (AEs) leading to dose adjustments? The toxicity profile differed somewhat between men and women. In men, the most common AEs included fatigue, dizziness, blurred vision, and dysgeusia (taste disturbance) [4]. In a specific study of men with mCRPC post-enzalutamide, frequent AEs also included concentration impairment, tremor, and nausea, which led to a high discontinuation rate [5]. In women, the most common AEs were tremor, nausea, vomiting, and fatigue, with more severe CNS toxicities like delirium and confusional state acting as DLTs at higher doses [1] [2].
Why is the recommended dose different for men and women? A population pharmacokinetic analysis found that both sex and body weight were significant covariates on this compound clearance [6]. This means that, for a given dose, the drug exposure level in the body differs between men and women. To achieve a similar therapeutic window and ensure tolerability, a lower RP2D of 450 mg QD was established for women, while 600 mg QD was recommended for men [6] [2] [4].
Was this compound administered with steroids? Unlike some other CYP17 inhibitors (e.g., abiraterone), the early-phase clinical trials for this compound in the provided sources aimed to administer it without routine oral steroids [5]. However, later studies and the RP2D for future trials incorporated co-administration with low-dose dexamethasone (0.5 mg QD) [5] [6]. This was likely to help manage certain hormonal side effects or improve the therapeutic index.
What was the clinical activity at the reduced doses?
The table below summarizes key data from a phase 2 study of seviteronel in patients with mCRPC after enzalutamide treatment, conducted without routine oral steroid co-administration [1] [2].
| Parameter | Findings |
|---|---|
| Study Design | Open-label, Phase 2; patients had prior enzalutamide treatment [2]. |
| Dosing Regimens | 450 mg twice daily (with dose titration) or 600/750 mg once daily (without titration) [1] [2]. |
| Patient Number | 17 [1] [2]. |
| Primary Tolerability Outcome | Not well tolerated. High prevalence of adverse events led to premature study closure [1] [2]. |
| Most Common Adverse Events (AEs) | Concentration impairment, fatigue, tremor, nausea [2]. |
| Discontinuation due to Toxicity | Most patients discontinued treatment because of study drug-related toxicity [2]. |
| Primary Efficacy Outcome (PSA response ≥50%) | 1 out of 17 patients (6%) [1] [2]. |
| Conclusion | Limited tolerability and clinically insignificant response rate do not support further development of single-agent this compound without oral steroid co-administration in this population [1]. |
For researchers designing related experiments, here are the methodological details and context from this clinical study.
The diagram below illustrates the workflow and key findings of the clinical study.
Q1: Why was this compound developed without steroid co-administration? Its mechanism was designed for greater selectivity, primarily inhibiting CYP17 17,20-lyase over 17α-hydroxylase. This aimed to reduce upstream steroid accumulation and mineralocorticoid excess side effects, potentially eliminating the need for supplemental prednisone required by less selective inhibitors like abiraterone [1] [4].
Q2: What is the current clinical development status of single-agent this compound without steroids? Based on the results of this phase 2 trial, the authors concluded that further development of the single-agent drug without oral steroid co-administration in patients with mCRPC is not supported [1]. However, the same research note mentions that studies investigating this compound combined with low-dose dexamethasone are ongoing in patients with androgen receptor-positive tumors [2].
Q3: Were the tolerability issues linked to a specific dosing schedule? The study found that none of the implemented dosing strategies (450 mg BID, 600 mg QD, or 750 mg QD) were well tolerated. The high prevalence of adverse events, particularly concentration impairment, was consistent across dosing groups and led to the trial's premature closure [1].
Based on known resistance pathways to AR-targeted therapies, the following table outlines potential mechanisms to explore in the context of seviteronel. The "Evidence Level" indicates how directly the mechanism is linked to this compound in the current literature.
| Potential Mechanism | Description & Biological Basis | Key Detection Methods | Evidence Level for this compound |
|---|---|---|---|
| AR Splice Variants (e.g., AR-V7) | Truncated AR proteins lacking the Ligand-Binding Domain (LBD); constitutively active and unresponsive to LBD-targeting antagonists [1] [2] [3]. | RT-PCR (for variant mRNA), Western Blot (for variant protein), Immunofluorescence [1] [3]. | Indirect (from other AR therapies); not yet reported for this compound in breast cancer. |
| AR Point Mutations | Mutations in the AR ligand-binding domain (LBD) that alter drug binding, potentially converting antagonists into agonists [2]. | Sanger sequencing, Next-Generation Sequencing (NGS) of the AR gene [2]. | Indirect; some in vitro data suggests this compound retains activity against certain mutants (e.g., F877L, T878A) [2]. |
| Altered Co-Factor Expression | Overexpression of co-activators (e.g., FOXA1) or loss of co-repressors that rewire the AR transcriptional program, maintaining oncogenic signaling despite inhibition [4]. | Chromatin Immunoprecipitation (ChIP), RNA-seq, qPCR for target genes, Immunohistochemistry (IHC) [4]. | Hypothetical; a plausible mechanism based on AR biology. |
| Bypass Signaling Pathways | Activation of alternative survival pathways (e.g., PI3K/AKT, MAPK/ERK) that reduce dependence on AR signaling for cell growth and proliferation [5] [6]. | Western Blot for phospho-proteins (p-AKT, p-ERK), pathway-specific luciferase reporter assays [5] [6]. | Hypothetical; based on general therapy resistance mechanisms in cancer. |
For researchers characterizing a this compound-resistant cell line model, the following experimental workflow provides a systematic approach to identify the underlying mechanism.
When troubleshooting experiments related to AR inhibition and potential resistance, keep the following points in mind:
Q1: Has clinical resistance to this compound been documented in breast cancer trials? A1: The available scientific literature from my search does not report specific clinical trials or cases detailing acquired resistance to this compound in breast cancer patients. The drug is still under investigation.
Q2: Are there any known biomarkers that can predict response or resistance to this compound? A2: High expression of the full-length Androgen Receptor is currently the primary biomarker for initial patient selection and response [7] [8]. Biomarkers for resistance, such as the presence of AR-V7, are predictive for other AR-targeting therapies but have not been validated for this compound.
Q3: How does the resistance profile of this compound potentially differ from enzalutamide? A3: this compound's dual action as a CYP17 lyase inhibitor and AR antagonist may provide a higher barrier to resistance in some contexts [2]. Furthermore, its distinct mechanism of AR binding and effects on the DNA damage response suggest that the spectrum of resistance-conferring mutations could differ from that of enzalutamide [7] [8] [2].
Seviteronel's key feature is its approximately 10-fold selectivity for inhibiting 17,20-lyase over 17α-hydroxylase [1]. This selective inhibition of CYP17 lyase suppresses androgen production without significantly disrupting the cortisol and mineralocorticoid synthesis pathways, thereby preventing the mineralocorticoid excess commonly seen with less selective inhibitors [2] [1].
The diagram below illustrates the steroid hormone synthesis pathway and where this compound acts selectively.
The table below summarizes key in vitro data that underpins this compound's selective profile.
| Pharmacological Parameter | This compound | Abiraterone (metabolite) | Notes |
|---|---|---|---|
| CYP17 Lyase (IC₅₀) | 69 nM [2] | 15 nM [1] | This compound is a potent lyase inhibitor. |
| CYP17 Hydroxylase (IC₅₀) | 670 nM [1] | 2.5 nM [1] | This compound has much lower activity against hydroxylase, contributing to its selectivity. |
| Lyase/Hydroxylase Selectivity Ratio | ~10-fold selective for lyase [1] | ~6-fold selective for hydroxylase [1] | This inverse selectivity is the core differentiator preventing mineralocorticoid excess. |
Here are answers to common technical questions based on clinical trial observations.
FAQ 1: Does this compound require co-administration with steroids?
FAQ 2: What are the main adverse events to anticipate in preclinical models?
FAQ 3: How should adrenal function be monitored in chronic toxicology studies?
This compound's selective profile has significant implications for drug development. It demonstrates that potent CYP17 lyase inhibition can be achieved without triggering mineralocorticoid excess, challenging the previous necessity for concomitant steroid replacement [1]. This makes it a valuable tool compound for researching androgen/estrogen-dependent diseases and a promising therapeutic candidate.
Seviteronel is an oral, investigational drug that acts as a selective inhibitor of CYP17A1 17,20-lyase and a direct androgen receptor (AR) antagonist [1] [2] [3]. Its key differentiator lies in its selectivity.
The enzyme CYP17A1 has two activities: 17α-hydroxylase and 17,20-lyase. Abiraterone acetate potently inhibits both, disrupting cortisol synthesis and requiring co-administration of prednisone to prevent adrenal insufficiency and mineralocorticoid excess [1] [4] [5]. This compound, however, shows approximately 10-fold selectivity for inhibiting 17,20-lyase over 17α-hydroxylase [1]. This means it effectively blocks the production of androgens (and subsequently, estrogens) with significantly less impact on the cortisol synthesis pathway, potentially allowing for administration without routine corticosteroid replacement [1] [2].
The table below summarizes the core quantitative data on its selectivity and effects.
| Parameter | Description | Significance |
|---|---|---|
| CYP17 Lyase Inhibition (IC₅₀) | 69 nM (human) [6] | Primary target for suppressing androgen production. |
| CYP17 Hydroxylase Inhibition (IC₅₀) | 670 nM (human) [1] | ~10-fold lower selectivity; less disruption of cortisol/corticosterone synthesis [1]. |
| Clinical Cortisol Impact | Maintained at ~82% of control in non-human primate studies [1]. | Prevents profound cortisol suppression, a key differentiator from abiraterone. |
| Recommended Phase 2 Dose (Breast Cancer) | 450 mg once daily [2]. | Established as the maximum tolerated dose in women; lower doses may mitigate CNS toxicity. |
Clinical trials indicate that while this compound spares cortisol, it has a distinct toxicity profile. The most common adverse events (AEs) were Grade 1 or 2, including tremor, nausea, vomiting, and fatigue [2] [4].
Notably, dose-limiting toxicities (DLTs) involving central nervous system (CNS) effects were observed. In studies, these included Grade 3 confusional state, delirium, and mental status changes, leading to the determination that 450 mg once daily was the maximum tolerated dose for women with breast cancer [2]. A phase 2 study in men with prostate cancer previously treated with enzalutamide also reported significant toxicity, including concentration impairment, leading to premature study closure [4] [5]. These CNS toxicities occurred in the absence of routine steroids.
Here are key methodological considerations and troubleshooting guides based on published pre-clinical and clinical work.
This protocol is used to assess this compound's efficacy as a single agent and as a radiosensitizer [3].
This tests this compound's efficacy and tolerability in a live animal model [3].
Q: Does this compound require co-administration of corticosteroids like prednisone? A: Based on its selective mechanism and clinical data, this compound has been administered without routine oral steroid replacement in multiple phase 1 and 2 trials [2] [4]. This is a major operational advantage over abiraterone acetate. However, clinicians should monitor for signs of adrenal insufficiency.
Q: What are the most common adverse events, and how can they be managed? A: The most frequent AEs are tremor, nausea, vomiting, and fatigue [2] [4]. Management strategies include:
Q: The drug shows limited single-agent cytotoxicity in vitro. Does this mean it is ineffective? A: Not necessarily. A key finding is that this compound acts as a potent radiosensitizer in AR+ TNBC models. Its efficacy is more pronounced in combination with radiation therapy, where it impairs DNA damage repair rather than directly causing cell death on its own [3].
The following diagram illustrates the key molecular pathways targeted by this compound and how its selectivity spares cortisol synthesis.
(Caption: Mechanism of this compound's selective CYP17A1 lyase inhibition and AR antagonism. The diagram highlights the preferential blockade of the androgen-synthesis pathway (red) while the cortisol synthesis pathway remains largely intact (green). The direct antagonism of the AR and its downstream effects on DNA repair and tumor growth are also shown.)
Seviteronel is a dual-acting agent that inhibits androgen signaling through two primary mechanisms, with Cytochrome P450 17A1 (CYP17A1) being its key enzymatic target [1] [2] [3].
The table below summarizes its core mechanisms:
| Target | Interaction Type | Pharmacological Effect |
|---|---|---|
| CYP17A1 (specifically 17,20-lyase) | Enzyme Inhibitor [1] | Suppresses androgen production by blocking the conversion of 17α-hydroxy steroids to dehydroepiandrosterone (DHEA) and androstenedione [4]. |
| Androgen Receptor (AR) | Receptor Antagonist [2] [3] | Competitively blocks androgen binding and receptor activation, inhibiting AR-mediated transcriptional activity [2]. |
This compound demonstrates a degree of selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1, which was a key design goal to potentially minimize disruption to cortisol synthesis [5].
The following diagram illustrates this compound's dual mechanism of action within the steroid synthesis pathway and its direct antagonism of the androgen receptor.
Based on available clinical and preclinical data, this compound has a distinct drug interaction profile.
The primary known interaction risk involves medications that compete with or induce the specific CYP enzymes responsible for this compound's own metabolism.
| Interacting Drug / Class | Potential Effect | Mechanism & Evidence |
|---|
| Systemic Corticosteroids (e.g., Dexamethasone, Prednisone) | Reduced this compound Efficacy: Corticosteroids may induce this compound metabolism, lowering its plasma concentration. | Evidence: Population PK analysis found no significant effect from corticosteroids, but clinical protocols often excluded their use to prevent potential interference [3] [6]. | | Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine, St. John's Wort) | Reduced this compound Exposure: Likely decreases this compound plasma levels, potentially reducing its efficacy. | Mechanism: Although the specific enzymes metabolizing this compound are not fully detailed in the results, strong inducers of common drug-metabolizing enzymes like CYP3A4 are a standard concern in drug development [7]. | | Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) | Increased this compound Exposure: May increase this compound plasma levels, potentially raising the risk of adverse effects. | Mechanism: Concurrent use of strong metabolic inhibitors could slow this compound's clearance. Clinical monitoring is advised with such combinations. |
As a targeted agent, this compound is not a broad-spectrum CYP inhibitor. Its main interactive effects stem from its intended pharmacological action.
| Interacting Drug / Class | Potential Effect | Mechanism & Evidence |
|---|---|---|
| CYP17A1 Substrates | Inhibition of Substrate Metabolism: this compound will block the activity of CYP17A1. | Mechanism: This is the intended therapeutic effect, not a classic drug interaction. Coadministration with other CYP17A1 inhibitors (e.g., Abiraterone) is not indicated. |
| Drugs with Narrow Therapeutic Index Metabolized by CYP3A4, 2D6, etc. | Low Risk: No significant inhibition is expected. | Evidence: In vitro data shows this compound has little to no inhibitory effect on other major CYP enzymes like CYP1A2, 2C9, 2C19, 2D6, and 3A4 at therapeutic concentrations [3]. |
For researchers studying this compound's enzyme kinetics and inhibitory properties, here are key methodological insights.
This protocol assesses the direct interaction between this compound and purified CYP17A1 enzyme.
E + I ⇄ EI → EI*) to determine rate constants [4].This protocol measures the direct inhibition of CYP17A1 enzymatic activities by this compound.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low inhibition in enzymatic assays | Non-optimal pre-incubation time; the multi-step binding may require time to reach maximal spectral complex formation. | Include a 5-15 minute pre-incubation of the enzyme with this compound and NADPH before adding substrate to allow the complex to fully form [4] [8]. |
| High variability in cellular activity data | Degradation of this compound in cell culture medium; variable cellular uptake. | Use fresh, sterile DMSO for stock solutions. Confirm stability in culture medium over the assay duration. Consider measuring intracellular concentrations. |
| Unexpected neurological toxicity in models | On-target central nervous system (CNS) effects, as this compound crosses the blood-brain barrier. | This aligns with clinical observations (e.g., dizziness, confusional state) [3]. Dose reduction or more frequent, lower dosing may be necessary in animal models. |
Q1: Is this compound a mechanism-based (suicide) inhibitor of CYP17A1? A: The available evidence suggests it is not a classic mechanism-based inactivator. Inhibition occurs rapidly upon binding, and the subsequent slower spectral change reflects a conformational adjustment, not irreversible covalent modification [4] [8].
Q2: Does this compound inhibit other steroidogenic CYPs like CYP11B1 or CYP21A2? A: The search results do not indicate significant inhibition of other major steroidogenic P450s. Its selectivity for CYP17A1's lyase activity over its hydroxylase activity is a highlighted feature [5].
Q3: What is the recommended phase 2 dose for this compound in women, and why is it different from men? A: The recommended phase 2 dose is 450 mg once daily in women, established from a phase 1 breast cancer study [3]. This is lower than the 750 mg dose used in men with prostate cancer. Population PK analysis identified that sex and body weight are significant covariates on clearance, explaining some of the interindividual variability [6].
| Patient Population | Recommended Phase 2 Dose | Cycle Length | Dosing Schedule | Key Clinical Endpoints for Duration | Citation |
|---|---|---|---|---|---|
| Women with advanced ER+ or TNBC | 450 mg Once Daily (QD) | 28-day continuous cycles | Oral, once daily | CBR16 (Clinical Benefit Rate at 16 weeks) for TNBC; CBR24 (at 24 weeks) for ER+ | [1] |
| Men with advanced CRPC | 600 mg Once Daily (QD) | 28-day continuous cycles | Oral, once daily | Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent | [2] |
| Patient Population | Dose Tested | Median Treatment Duration | Reason for Treatment Cessation | Citation |
|---|---|---|---|---|
| Men with mCRPC (post-Enzalutamide) | 600 mg & 750 mg QD | 2.1 months (Range: 0.5-5.6) | Limited tolerability and lack of significant clinical response | [3] |
The dosing regimens were established in phase 1 and 2 clinical trials. Here is a summary of the core methodology from these studies [1] [3]:
The following diagram illustrates the dose-determination and treatment workflow from the key clinical trials.
Dose Escalation and Treatment Workflow
The following table summarizes the key actions recommended for managing severe adverse events based on the clinical trial protocol [1].
| Adverse Event Grade | Action | Additional Context |
|---|---|---|
| Grade 3 | Hold treatment until resolution to Grade 1 or baseline. | For events considered possibly, probably, or definitely related to seviteronel. |
| Grade 4 | Permanently discontinue this compound. | - |
| Prolonged Treatment Delay | Permanently discontinue if treatment is held for >6 weeks. | Applies regardless of the initial AE grade if it leads to a prolonged delay. |
The initial clinical dosing strategies for this compound evolved due to tolerability issues, which is critical context for your experimental planning.
The workflow for managing these events in a clinical or research setting can be visualized as follows:
The clinical trial provides crucial insights that should inform both the interpretation of existing data and the design of future experiments.
This compound is an investigational, oral small-molecule therapeutic with a dual mechanism of action [1] [2] [3]:
The transition from promising preclinical data to clinical application revealed several critical challenges, outlined in the table below.
| Challenge Category | Specific Findings & Data | Clinical Outcome / Status |
|---|
| Tolerability & Safety | Phase 1 (Breast Cancer): DLTs included Grade 3 confusional state (750 mg) and Grade 3 delirium/mental status change (600 mg). Common AEs (Gr 1/2) were tremor, nausea, vomiting, fatigue [1] [5]. Phase 2 (Prostate Cancer): High prevalence of "concentration impairment"; poor tolerability led to frequent dose reductions/discontinuations [4]. | RP2D established at 450 mg QD for women with breast cancer [1]. Development in mCRPC discontinued due to poor tolerability [4]. | | Efficacy in Late-Stage Trials | Phase 2 (Post-Enzalutamide mCRPC): Modest PSA responses (≥50% PSA decline in 1 of 17 patients); no objective tumor responses per RECIST 1.1 [4]. | Limited clinical efficacy in the intended patient population did not support further development for mCRPC [4]. | | Proposed Mechanism & Corticosteroid Use | Preclinical rationale: Selective lyase inhibition may spare hydroxylase activity, potentially reducing upstream steroid accumulation and the need for concomitant prednisone [4]. | Clinical trials proceeded without steroid co-administration [4] [6]. The inability to manage toxicities without steroids may have contributed to the tolerability issues [4]. |
For scientists studying agents like this compound, these clinical findings highlight key areas for preclinical investigation:
The table below summarizes the main toxicities observed in clinical trials, which were primarily dose-dependent and involved the central nervous system (CSP) and gastrointestinal (GI) systems [1] [2].
| Adverse Event | Grade (CTCAE v4.0) | Frequency & Context | Management Recommendations |
|---|---|---|---|
| CNS Toxicity (Concentration impairment, delirium, mental status changes) | Gr 3/4 | DLT at 750 mg and 600 mg QD in women; frequent in men, leading to trial modifications [1] [2]. | Dose reduction or discontinuation. RP2D in women is 450 mg QD [2]. |
| Fatigue | Gr 1/2 (Mostly) | Very common (37% in women's trial) [2]. | Supportive care; assess for disease-related causes. |
| Nausea & Vomiting | Gr 1/2 (Mostly) | Very common (42% nausea, 37% vomiting in women) [2]. | Prophylactic antiemetics are recommended. |
| Tremor | Gr 1/2 (Mostly) | Very common (42% in women's trial) [1] [2]. | Patient counseling; typically not a dose-limiting toxicity. |
| Anemia | Gr 3 | One event deemed possibly related in women's trial [2]. | Monitor CBC; manage per clinical guidelines. |
For researchers designing experiments with this compound, here are methodologies from key preclinical and clinical studies.
This protocol established the Recommended Phase 2 Dose (RP2D) for women [2].
This methodology assesses this compound's efficacy in combination with radiation [3] [4].
This compound has a unique dual mechanism of action. It acts as a selective CYP17 lyase inhibitor (blocking androgen production) and a competitive androgen receptor (AR) antagonist [1] [2]. Preclinical evidence suggests that the combination of this compound with radiation therapy (RT) has a unique mechanism for radiosensitizing AR-positive triple-negative breast cancer (TNBC) cells [3] [4].
The following diagram illustrates this proposed mechanism and experimental workflow:
Q1: What is the recommended phase 2 dose (RP2D) of this compound for female patients?
Q2: Does this compound require concomitant steroid administration like abiraterone?
Q3: Is this compound effective in patients who have developed resistance to enzalutamide?
Q4: What is the most critical parameter to monitor in vitro when studying this compound as a radiosensitizer?
| Feature | Seviteronel | Galeterone | Orteronel |
|---|---|---|---|
| Primary Mechanism | CYP17 17,20-lyase inhibitor & Androgen Receptor (AR) antagonist [1] [2] | CYP17 lyase inhibitor, AR antagonist, and induces AR degradation [3] | CYP17 lyase inhibitor (less selective than abiraterone) [1] |
| Development Status | Phase 2 for CRPC and breast cancer [1] [4] [3] | Previously in Phase 3 for CRPC (development likely halted) [3] | Previously in Phase 3 for CRPC (development discontinued) [5] |
| Key Differentiator | Dual lyase/AR inhibition; activity against AR mutations (F876L, T877A) [1] [2] | Triple-action mechanism including AR degradation [3] | Improved lyase selectivity over abiraterone, but less than this compound [1] |
| Clinical Caveat | Dexamethasone co-administration can mitigate side effects [1] [3] | Not established | Required concomitant steroids to manage mineralocorticoid excess [1] |
The following tables consolidate the available experimental data for this compound from the search results.
This data is derived from a population pharmacokinetic analysis of 243 patients with advanced breast or prostate cancer across four clinical studies [1].
| Parameter | Value / Finding |
|---|---|
| Dose Range | 50 - 750 mg (once daily or twice daily) [1] |
| Recommended Phase 2 Dose | 450 mg QD (women), 600 mg QD (men) [1] |
| Pharmacokinetic Model | Characterized by transit absorption and bi-phasic first-order elimination [1] |
| Key Covariates | Body weight and sex were significant covariates on clearance, but not clinically relevant enough to change dosing [1] |
| Food Effect (Prandial Status) | No clinically relevant impact [1] |
| Effect of Corticosteroids | No significant effects from dexamethasone or prednisone [1] |
This data summarizes findings from specific Phase 1 and 2 clinical trials.
| Aspect | Details |
|---|---|
| Source Studies | Phase 1 in women with advanced breast cancer (N=19) [4]; Phase 2 in men with mCRPC post-enzalutamide (N=17) [3] |
| Clinical Benefit (Breast Cancer) | At 450 mg QD, 4 out of 7 subjects achieved clinical benefit (stable disease at 16 or 24 weeks) [4] |
| PSA Response (Prostate Cancer) | 1 out of 17 patients (6%) had a PSA decline of ≥50% [3] |
| Common Adverse Events (All Grades) | Tremor, nausea, vomiting, fatigue, concentration impairment [4] [3] |
| Dose-Limiting Toxicities | Grade 3 mental status changes, delirium, and confusional state observed at 600 mg and 750 mg QD [4] |
This data is supported by in vitro and in vivo studies, including one investigating this compound as a radiosensitizer [2].
| Experimental Context | Methodology | Key Finding |
|---|---|---|
| Radiosensitization in AR+ TNBC | Clonogenic survival assays in AR+ triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-453) treated with this compound and radiation [2]. | This compound effectively radiosensitized AR+ TNBC cells, with radiation enhancement ratios of 1.20–1.89 [2]. |
| DNA Damage Repair Analysis | Immunofluorescent staining of γH2AX foci (a marker for DNA double-strand breaks) at various time points post-radiation [2]. | This compound treatment caused significant delays in DNA repair at 6, 16, and 24 hours, impairing double-strand break repair [2]. |
| In Vivo Validation | AR+ TNBC xenograft models treated with this compound and radiation [2]. | Combination treatment led to a significant reduction in tumor volume and delayed tumor growth compared to single modalities [2]. |
The following diagram illustrates the core mechanism of action of this compound and the logical flow of the key radiosensitization experiment described above.
The table below summarizes how Seviteronel compares to other AR-targeting agents based on the information found.
| Drug Name | Primary Mechanism(s) of Action | Key Differentiators / Notes |
|---|---|---|
| This compound | CYP17 lyase inhibitor + AR antagonist (dual action) [1] [2] | Novel dual mechanism; effective radiosensitizer in AR+ TNBC models; may have different mechanism from enzalutamide [1] [2]. |
| Enzalutamide | AR antagonist (prevents nuclear translocation and DNA binding) [1] [2] | Well-characterized second-generation anti-androgen; compared directly in this compound studies [1] [2]. |
| Abiraterone Acetate | CYP17 lyase inhibitor [1] [2] | Lowers androgen levels; this compound reported as more effective at inhibiting CYP17 lyase in vitro [1] [2]. |
| Flutamide | Oral anti-androgen [3] | Early AR-targeting drug; first clinical trials in breast cancer date back to the 1980s [3]. |
The following table summarizes key experimental findings from a pre-clinical study on this compound in AR-positive TNBC models [1] [2].
| Experimental Model | Key Finding | Quantitative Result / Metric |
|---|---|---|
| Cell Viability (in vitro) | Limited single-agent effect | IC₅₀ > 10 μM [1] [2] |
| Clonogenic Survival (in vitro) | Effective radiosensitizer in high-AR models | Radiation Enhancement Ratios: 1.20 - 1.89 [1] [2] |
| DNA Damage Repair (in vitro) | Impaired double-strand break repair | Significant delay in repair at 6, 16, and 24 hours (γH2AX foci) [1] [2] |
| Xenograft Model (in vivo) | Enhanced radiation response | Significant reduction in tumor volume and delay in tumor doubling/tripling times [1] [2] |
Here are the methodologies for key experiments cited in the research:
The diagram below illustrates the androgen receptor signaling pathway and the points of inhibition for different drugs, which is central to understanding this compound's action.
The experimental data suggests that this compound's value may not lie in superior single-agent potency, but in its unique dual mechanism and efficacy in combination therapy, particularly with radiation [1] [2]. The finding that it causes increased AR binding to DNA damage response genes—an effect not seen with enzalutamide—indicates a distinct mechanism of radiosensitization that warrants further investigation [1] [2].
| Feature | Seviteronel | Darolutamide |
|---|---|---|
| Primary Mechanism | Dual CYP17 lyase inhibitor and AR antagonist [1] [2] [3] | Potent, pure AR antagonist [4] |
| Key Molecular Action | Inhibits androgen synthesis and blocks AR signaling; ~10-fold selectivity for lyase over hydroxylase [2] [5] | High-affinity binding to the AR; inhibits AR nuclear translocation and DNA-binding [4] |
| Key Resistance Mutations Targeted | Active against AR mutants (e.g., T877A, F876L) [5] | Active against AR mutants (e.g., F877L, H875Y/T878A, F877/T878A) [2] |
| Clinical Status (in TNBC) | Preclinical research (Phase I/II trials completed) [1] [2] [3] | Not specifically reported for TNBC in results |
| Clinical Status (in Prostate Cancer) | Phase II trials; development potentially discontinued due to tolerability issues [5] | Approved for non-metastatic castration-resistant prostate cancer (nmCRPC) [4] |
| Notable Efficacy Findings | Effective radiosensitizer in AR+ TNBC preclinical models; limited single-agent cytotoxicity [1] [3] | In prostate cancer, improved metastasis-free survival with lower incidence of key side effects vs. other AR inhibitors [4] |
| Major Clinical Limitations | Limited tolerability without steroid co-administration; cognitive impairment reported [5] | Generally well-tolerated; common adverse events include fatigue, rash, and hot flush [4] |
This compound's unique mechanism combines two functions in one molecule:
Key Supporting Experiment (Radiosensitization in TNBC):
Darolutamide is a structurally distinct second-generation AR inhibitor.
Key Supporting Experiment (Efficacy in nmCRPC):
For researchers looking to replicate or build upon these findings, here is a deeper dive into the methodologies.
1. Clonogenic Survival Assay for Radiosensitization [1] [3] This is the gold-standard in vitro method for measuring the effect of a drug on cell survival after radiation.
2. In Vivo Xenograft Model for Radiosensitization [1]
The diagrams below summarize the distinct mechanisms of action and a generalized experimental workflow for evaluating these agents.
This diagram illustrates the fundamental mechanistic difference: this compound has a dual action, while darolutamide is a pure AR antagonist.
This flowchart outlines a standard preclinical research pathway for evaluating AR-targeting agents like this compound and darolutamide, from initial *in vitro screening to in vivo validation.*
This compound (INO-464) is an oral, selective inhibitor of CYP17 lyase and an androgen receptor antagonist [1] [2]. This dual mechanism suppresses androgen production and blocks AR signaling.
A Phase 1 clinical trial evaluated this compound in women with ER-positive or triple-negative breast cancer (TNBC) [1]. The key findings are summarized below.
| Trial Aspect | Findings and Outcomes |
|---|---|
| Recommended Phase 2 Dose (RP2D) | 450 mg, once daily [1] |
| Most Common Adverse Events (AEs) | Tremor (42%), nausea (42%), vomiting (37%), fatigue (37%); mostly Grade 1/2 [1] |
| Grade 3/4 Related AEs | Anemia, delirium, mental status change, confusional state (each occurring in one subject) [1] |
| Clinical Benefit Rate at 4 mo (CBR16) | 2 of 7 subjects at RP2D (1 TNBC, 1 ER+) [1] |
| Clinical Benefit Rate at 6 mo (CBR24) | 2 of 7 subjects at RP2D (both ER+) [1] |
| Objective Tumor Response | None reported in the trial [1] |
Preclinical studies suggest this compound's potential as a radiosensitizer in AR-positive triple-negative breast cancer (AR+ TNBC) models [2] [3]. The diagrams below illustrate the experimental workflow and proposed mechanism for this effect.
The key quantitative findings from these preclinical studies include:
The interest in this compound for breast cancer is rooted in the role of the Androgen Receptor as a biomarker. Its function and prognostic value differ significantly across breast cancer subtypes [4] [5] [6].
For a comprehensive comparison with other alternatives, I suggest you:
The table below summarizes the available comparative information on seviteronel and other relevant agents.
| Feature | This compound (INO-464) | Enzalutamide (Xtandi) | Abiraterone Acetate (Zytiga) |
|---|---|---|---|
| Primary Mechanism of Action | Dual CYP17 lyase inhibitor and androgen receptor (AR) antagonist [1] [2] [3] | Second-generation androgen receptor antagonist [1] [2] | Irreversible inhibitor of CYP17 (17,20-lyase and 17α-hydroxylase) [1] [2] |
| Key Differentiating Mechanism | ~10-fold selectivity for CYP17 lyase over hydroxylase; activity against AR with F876L and T877A mutations [1] [2] | Prevents AR nuclear translocation and DNA binding; no CYP17 inhibition [1] [2] [3] | Potently inhibits both CYP17 activities, requiring co-administration of steroids (e.g., prednisone) [1] [2] |
| Status in mCRPC (post-Enzalutamide) | Clinical development discontinued due to toxicity and lack of efficacy [1] [2] | Standard of care; approved for various settings of prostate cancer [4] [5] | Standard of care; approved for mCRPC [4] [6] |
| Efficacy in Post-Enzalutamide Setting | PSA response rate (≥50% decline): 6% (1 of 17 patients) [1] [2] | Not applicable (post-itself) | Used sequentially after enzalutamide; cross-resistance can attenuate response [6] |
| Common Adverse Events | Concentration impairment, fatigue, tremor, nausea [1] [2] | Fatigue, hot flash, gynecomastia [5] | Mineralocorticoid excess (managed with steroids); fatigue [1] [2] |
| Steroid Co-administration | Not required [1] [2] | Not required | Required [1] [2] |
The primary source of clinical data for this compound in the post-enzalutamide setting comes from the Phase 2 study (NCT02130700). Here is a summary of its methodology [1] [2]:
The following diagram illustrates the structure and outcome of this clinical trial.
It is worth noting that research on this compound has also explored its potential as a radiosensitizer in AR-positive triple-negative breast cancer (TNBC), with different findings regarding its mechanism compared to enzalutamide [3].
The table below summarizes the safety and activity data for this compound from Phase I clinical trials, alongside common adverse events associated with other relevant drugs for context.
| Agent | Most Common Adverse Events (AEs) | Serious Adverse Events (SAEs) & DLTs | Recommended Phase 2 Dose (RP2D) | Reported Clinical Activity |
|---|---|---|---|---|
| This compound (in men with CRPC) [1] | Fatigue (71%), Dizziness (52%), Blurred vision (38%), Dysgeusia (33% - taste disorder). Mostly Grade 1-2. | No DLTs observed up to 750 mg once daily. | 600 mg once daily | Not the primary focus of this early trial; activity was assessed as a secondary objective [1]. |
| This compound (in women with breast cancer) [2] [3] | Tremor (42%), Nausea (42%), Vomiting (37%), Fatigue (37%). Mostly Grade 1-2. | DLTs occurred: G3 confusional state (750 mg), G3 mental status change & G3 delirium (600 mg). No DLTs at 450 mg. | 450 mg once daily | CBR16/24: 4 of 7 pts at RP2D (450 mg) had clinical benefit at 16 or 24 weeks. No objective tumor responses [2]. |
| Abiraterone Acetate (in men with mCRPC) [4] | Musculoskeletal/connective tissue disorders, Anemia, Back pain, Hypertension, Fatigue, Hypokalemia [4]. | More Grade 3/4 AEs and deaths occurred in the standard-of-care group compared to the abiraterone group [4]. | N/A (Approved drug) | N/A |
| Enzalutamide (as referenced) [5] | Preclinical study; safety profile not detailed in these results. | Preclinical study; not assessed. | N/A (Approved drug) | Preclinical data showed it radiosensitized AR+ TNBC cells [5]. |
To ensure reproducibility, here is a detailed overview of the methodologies from the key this compound clinical trials.
This compound has a dual mechanism of action, which distinguishes it from some other hormonal therapies [2] [5]:
The diagram below illustrates where this compound acts in the androgen synthesis pathway and on the AR itself.